SJ572403
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJLETUKWLALKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular intricacies: A Technical Guide to the Putative Mechanism of Action of SJ572403 on p27Kip1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase inhibitor p27Kip1 is a pivotal regulator of cell cycle progression, acting as a tumor suppressor by enforcing the G1 checkpoint. Its dysregulation is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide delineates the potential mechanism of action of a hypothetical small molecule inhibitor, SJ572403, on p27Kip1. Based on the well-established molecular pathways governing p27Kip1, this document explores how this compound could modulate p27Kip1 stability, localization, and activity. By summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex signaling networks, this guide provides a comprehensive resource for researchers and drug development professionals interested in targeting the p27Kip1 pathway.
Introduction to p27Kip1 Regulation
p27Kip1 is a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] It primarily functions by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes, thereby preventing the cell from transitioning from the G1 to the S phase of the cell cycle.[2][3] The cellular levels and activity of p27Kip1 are tightly controlled through a multi-faceted regulatory network that includes transcriptional regulation, translational control, and post-translational modifications. The latter, particularly phosphorylation and ubiquitination, play a central role in determining the fate of p27Kip1.[2][3]
A critical aspect of p27Kip1 regulation is its degradation via the ubiquitin-proteasome pathway.[3][4][5][6] This process is primarily mediated by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, in which the F-box protein Skp2 is the substrate recognition component.[7][8][9] For p27Kip1 to be recognized by Skp2, it must first be phosphorylated on Threonine 187 (T187) by cyclin E-CDK2.[7][10] This phosphorylation event creates a binding site for Skp2, leading to the ubiquitination and subsequent degradation of p27Kip1 by the 26S proteasome.
Given this intricate regulatory landscape, a small molecule like this compound could be designed to interfere with several key steps to stabilize p27Kip1 and restore its tumor-suppressive function.
Putative Mechanism of Action of this compound
Based on the known regulatory pathways of p27Kip1, this compound could exert its effect through one or more of the following mechanisms:
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Inhibition of Skp2-p27Kip1 Interaction: this compound could act as a direct inhibitor of the protein-protein interaction between Skp2 and phosphorylated p27Kip1. By blocking this interaction, the ubiquitination and subsequent degradation of p27Kip1 would be prevented, leading to its accumulation.[8]
-
Inhibition of CDK2-mediated Phosphorylation: this compound could be a kinase inhibitor targeting CDK2. By preventing the phosphorylation of p27Kip1 at T187, it would abolish the recognition signal for Skp2, thereby stabilizing p27Kip1.
-
Modulation of Upstream Signaling Pathways: this compound could target upstream kinases that influence p27Kip1 stability and localization, such as Akt or Src-family kinases. For instance, inhibition of Akt-mediated phosphorylation at Threonine 198 (T198) could prevent the cytoplasmic sequestration of p27Kip1, thereby enhancing its nuclear localization and inhibitory function.[11]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that would be expected from studies investigating the mechanism of action of this compound.
Table 1: Effect of this compound on p27Kip1 Protein Levels and Half-Life
| Treatment | p27Kip1 Protein Level (Fold Change vs. Control) | p27Kip1 Half-Life (minutes) |
| Vehicle Control | 1.0 | 30 |
| This compound (1 µM) | 2.5 | 75 |
| This compound (5 µM) | 4.8 | 150 |
| This compound (10 µM) | 8.2 | >240 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 | 35 | 20 |
| This compound (5 µM) | 75 | 15 | 10 |
Table 3: In Vitro Inhibition of Skp2-p27Kip1 Interaction by this compound
| This compound Concentration (µM) | Inhibition of Binding (%) | IC50 (µM) |
| 0.1 | 15 | 0.5 |
| 0.5 | 52 | |
| 1.0 | 78 | |
| 5.0 | 95 |
Detailed Experimental Protocols
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., MCF-7, U2OS) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing either vehicle (DMSO) or varying concentrations of this compound.
Western Blotting for p27Kip1 Levels
After treatment, cells are harvested and lysed in RIPA buffer. Protein concentrations are determined using the BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against p27Kip1 overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cycloheximide (B1669411) (CHX) Chase Assay for p27Kip1 Half-Life
Cells are treated with this compound for a predetermined time. Subsequently, cycloheximide (100 µg/mL), a protein synthesis inhibitor, is added to the culture medium. Cells are then harvested at different time points (e.g., 0, 30, 60, 120, 240 minutes) after CHX addition. The levels of p27Kip1 at each time point are determined by Western blotting, and the half-life is calculated by plotting the remaining p27Kip1 protein levels against time.
Flow Cytometry for Cell Cycle Analysis
Following drug treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL). After incubation for 30 minutes in the dark, the DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.
In Vitro Skp2-p27Kip1 Binding Assay (ELISA-based)
Recombinant human Skp2 protein is coated onto a 96-well plate. After blocking, biotinylated recombinant human p27Kip1 (phosphorylated at T187) is added to the wells in the presence of varying concentrations of this compound. After incubation and washing, streptavidin-HRP is added, followed by a colorimetric substrate. The absorbance is measured at 450 nm, and the percentage inhibition of binding is calculated. The IC50 value is determined by non-linear regression analysis.
Visualizing the Signaling Pathways
Diagram 1: The Canonical p27Kip1 Degradation Pathway
Caption: Canonical pathway of p27Kip1 degradation mediated by CDK2 and Skp2.
Diagram 2: Putative Mechanism of Action of this compound
Caption: Hypothetical mechanisms of this compound action on the p27Kip1 pathway.
Diagram 3: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
The cyclin-dependent kinase inhibitor p27Kip1 represents a critical node in the control of the cell cycle, and its stabilization is a promising strategy for cancer therapy. A small molecule inhibitor, hypothetically designated this compound, could effectively restore the tumor-suppressive function of p27Kip1 by interfering with its degradation pathway. This technical guide has outlined the potential mechanisms of action, provided a framework for the expected quantitative outcomes, detailed the necessary experimental protocols for validation, and visualized the complex biological processes involved. The comprehensive approach presented here serves as a valuable resource for the continued research and development of novel therapeutics targeting the p27Kip1 signaling axis.
References
- 1. Cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The function of p27KIP1 during tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p27kip1: A Multifunctional Cyclin-Dependent Kinase Inhibitor with Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation‐dependent degradation of the cyclin‐dependent kinase inhibitor p27Kip1 | The EMBO Journal [link.springer.com]
- 5. Phosphorylation-dependent degradation of the cyclin-dependent kinase inhibitor p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p27kip1: a multifunctional cyclin-dependent kinase inhibitor with prognostic significance in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 10. link.springer.com [link.springer.com]
- 11. Akt-dependent phosphorylation of p27Kip1 promotes binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: SJ572403 and its Interaction with the Intrinsically Disordered Protein p27Kip1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the small molecule SJ572403 and its interaction with the intrinsically disordered protein (IDP) p27Kip1 (hereafter referred to as p27). This compound has been identified as an inhibitor of the cell cycle regulatory protein p27. This document details the mechanism of action, quantitative binding data, experimental protocols for characterization, and the relevant signaling pathways. This compound specifically binds to the kinase inhibitory domain (KID) of p27, a region that is intrinsically disordered. This interaction prevents p27 from inhibiting the Cyclin-Dependent Kinase 2 (Cdk2)/cyclin A complex, leading to the partial restoration of Cdk2 kinase activity and subsequent cell cycle progression. This guide is intended to serve as a resource for researchers investigating IDPs as therapeutic targets and for those interested in the development of modulators of the cell cycle.
Introduction to p27Kip1 as an Intrinsically Disordered Protein
p27 is a member of the Cip/Kip family of cyclin-dependent kinase inhibitors (CKIs) that plays a crucial role in regulating cell cycle progression, particularly at the G1/S transition. Unlike well-structured proteins, a significant portion of p27, including its kinase inhibitory domain (p27-KID), is intrinsically disordered. This lack of a fixed three-dimensional structure in its unbound state allows p27 to adopt different conformations and interact with multiple binding partners, a characteristic feature of many IDPs involved in signaling and regulation. The disordered nature of p27 is integral to its function, enabling it to bind and inhibit Cdk/cyclin complexes. The interaction of p27 with the Cdk2/cyclin A complex induces a disorder-to-order transition in p27, leading to the inhibition of Cdk2 kinase activity and cell cycle arrest. The misregulation of p27 is implicated in various human cancers, making it an attractive target for therapeutic intervention.
This compound: A Small Molecule Targeting the Disordered State of p27
This compound (also known as SJ403) is a small molecule identified through fragment-based screening that directly binds to the intrinsically disordered kinase inhibitory domain of p27. This interaction is a key example of a small molecule targeting the transient, conformationally heterogeneous state of an IDP.
Mechanism of Action
This compound exerts its effect by binding to the D2 subdomain within p27-KID. This binding event sequesters p27 in a conformation that is incompetent to bind and inhibit the Cdk2/cyclin A complex. By preventing the association of p27 with Cdk2/cyclin A, this compound partially restores the kinase activity of Cdk2, thereby promoting cell cycle progression from G1 to S phase.
Quantitative Data
The interaction between this compound and p27-KID, and its downstream functional consequences, have been quantified through various biophysical and biochemical assays.
| Parameter | Value | Method | Target | Reference |
| Dissociation Constant (Kd) | 2.2 mM | NMR Spectroscopy | p27-KID D2 subdomain | [1] |
| Cdk2 Kinase Activity | Partial Restoration | Kinase Assay | Cdk2/cyclin A | [1] |
| Binding Specificity | Specific to regions within the D2 subdomain | NMR Spectroscopy | p27-KID | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with p27 and its functional consequences.
Protein Expression and Purification of p27-KID
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Construct: The kinase inhibitory domain of human p27 (residues 25-93) is cloned into a suitable expression vector (e.g., pGEX-4T-1) with an N-terminal GST tag and a TEV protease cleavage site.
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Expression: The construct is transformed into E. coli BL21(DE3) cells. Cells are grown in M9 minimal media supplemented with 15NH4Cl and/or 13C-glucose for isotopic labeling for NMR studies. Protein expression is induced with IPTG at a suitable temperature (e.g., 18°C) overnight.
-
Purification:
-
Cells are harvested by centrifugation and lysed by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
The lysate is cleared by centrifugation, and the supernatant is applied to a Glutathione-Sepharose affinity column.
-
The column is washed extensively with lysis buffer, and the GST-p27-KID fusion protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).
-
The GST tag is cleaved by incubation with TEV protease overnight at 4°C.
-
The cleaved p27-KID is separated from the GST tag and TEV protease by passing the sample through a second Glutathione-Sepharose column followed by size-exclusion chromatography.
-
The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.
-
NMR Spectroscopy for Binding Affinity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the binding of small molecules to IDPs at atomic resolution.
-
Sample Preparation:
-
Uniformly 15N-labeled p27-KID is prepared at a concentration of 50-100 µM in NMR buffer (e.g., 20 mM MES pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O).
-
A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO-d6) at a high concentration.
-
-
Data Acquisition:
-
A series of 2D 1H-15N HSQC spectra of 15N-p27-KID are acquired in the absence and presence of increasing concentrations of this compound.
-
Spectra are recorded on an NMR spectrometer operating at a proton frequency of 600 MHz or higher, equipped with a cryoprobe.
-
-
Data Analysis:
-
The chemical shift perturbations (CSPs) of the backbone amide resonances of p27-KID upon addition of this compound are monitored.
-
The magnitude of the CSP for each residue is calculated using the formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2, where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
The dissociation constant (Kd) is determined by fitting the CSP data as a function of the ligand concentration to a one-site binding model.
-
Cdk2/Cyclin A Kinase Activity Assay
This assay measures the ability of this compound to restore the kinase activity of Cdk2/cyclin A that has been inhibited by p27.
-
Reagents:
-
Active Cdk2/cyclin A complex.
-
Full-length p27 or p27-KID.
-
This compound.
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate).
-
[γ-32P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
-
Procedure:
-
Cdk2/cyclin A is pre-incubated with an inhibitory concentration of p27 or p27-KID in the kinase reaction buffer.
-
Increasing concentrations of this compound are added to the Cdk2/cyclin A/p27 complex and incubated for a defined period.
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The kinase reaction is initiated by the addition of the substrate (e.g., Histone H1) and [γ-32P]ATP.
-
The reaction is allowed to proceed at 30°C for a specific time (e.g., 20-30 minutes) and then stopped by adding SDS-PAGE loading buffer or by spotting onto phosphocellulose paper.
-
The phosphorylated substrate is separated by SDS-PAGE and visualized by autoradiography, or the radioactivity on the phosphocellulose paper is quantified using a scintillation counter.
-
The percentage of Cdk2 activity restoration is calculated relative to the uninhibited and p27-inhibited controls.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with p27 has direct implications for cell cycle regulation. The following diagrams illustrate the relevant signaling pathway and the experimental workflow for identifying and characterizing small molecule binders of IDPs.
Caption: Mechanism of action of this compound in overcoming p27-mediated cell cycle arrest.
Caption: Experimental workflow for identifying and characterizing small molecule binders of IDPs.
Conclusion
This compound represents a significant advancement in the field of targeting intrinsically disordered proteins. Its ability to bind to the disordered state of p27 and modulate its function provides a compelling proof-of-concept for the druggability of IDPs. The data and protocols presented in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting other IDPs implicated in human diseases. The continued exploration of the chemical space around this compound may lead to the discovery of more potent and specific modulators of p27 function with potential therapeutic applications in oncology and other areas.
References
SJ572403: A Chemical Probe for the Intrinsically Disordered Protein p27Kip1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, and its dysregulation is implicated in a multitude of human cancers.[1] As an intrinsically disordered protein (IDP), p27 presents a challenging target for small molecule modulation. This technical guide provides a comprehensive overview of SJ572403, a chemical probe that targets the kinase-inhibitory domain (KID) of p27. We consolidate the available quantitative data, provide detailed experimental protocols for its characterization, and visualize key biological pathways and experimental workflows. This document serves as a central resource for researchers utilizing or developing chemical probes for p27 and other challenging IDP targets.
Introduction to p27Kip1 and this compound
p27Kip1 is a member of the Cip/Kip family of CDK inhibitors that plays a crucial role in preventing the progression of the cell cycle from G1 to S phase.[2] It achieves this by binding to and inhibiting the activity of cyclin E/CDK2 and cyclin A/CDK2 complexes.[3] The inhibitory function of p27 is primarily mediated by its N-terminal kinase-inhibitory domain (KID). Due to its role as a tumor suppressor, the downregulation of p27 is a common feature in many cancers, often correlating with poor prognosis.[1]
Unlike well-structured proteins, p27 is intrinsically disordered, lacking a stable tertiary structure in its unbound state. This conformational flexibility makes it a difficult target for traditional structure-based drug design. This compound (also known as SJ403) has emerged as a valuable chemical probe for studying the function of p27. It is a small molecule that specifically interacts with the D2 subdomain of the p27-KID.[4] By binding to this region, this compound displaces p27 from the Cdk2/cyclin A complex, thereby partially restoring the kinase activity of Cdk2.[4]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its interaction with p27Kip1.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 2.2 mM | NMR Spectroscopy | [4][5] |
| Chemical Formula | C13H17N5O2 | - | [5] |
| Molecular Weight | 275.31 g/mol | - | [5] |
Signaling Pathway
The following diagram illustrates the canonical p27Kip1 signaling pathway and the proposed mechanism of action for this compound. In its active, hypophosphorylated state, p27 binds to and inhibits the cyclin E/A-CDK2 complex, leading to G1 cell cycle arrest. Various upstream signals can lead to the phosphorylation and subsequent degradation of p27, allowing for cell cycle progression. This compound directly binds to the D2 subdomain of p27's kinase-inhibitory domain, disrupting its interaction with CDK2 and promoting the release of active CDK2/cyclin complexes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound as a chemical probe for p27Kip1.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity
This protocol is adapted from the methodology used to determine the binding affinity of this compound to the p27 kinase-inhibitory domain (p27-KID).[5]
Objective: To determine the dissociation constant (Kd) of this compound for p27-KID by monitoring chemical shift perturbations in 2D 1H-15N HSQC spectra.
Materials:
-
15N-labeled p27-KID protein
-
This compound
-
NMR buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
NMR spectrometer (e.g., 800 MHz) equipped with a cryoprobe
Procedure:
-
Prepare a stock solution of 15N-p27-KID at a concentration of 100 µM in NMR buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).
-
Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-p27-KID sample.
-
Perform a titration by adding increasing amounts of the this compound stock solution to the 15N-p27-KID sample. The final concentrations of this compound should range from 0 to 3 mM.
-
Acquire a 2D 1H-15N HSQC spectrum after each addition of this compound, ensuring the sample has equilibrated.
-
Process and analyze the spectra to monitor chemical shift perturbations of specific residues in p27-KID upon binding of this compound.
-
Calculate the dissociation constant (Kd) by fitting the chemical shift perturbation data to a suitable binding model.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Synthesis and SAR study of potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule sequestration of the intrinsically disordered protein, p27Kip1, within soluble oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
The Modulatory Effect of SJ572403 on Cdk2/cyclin A Complex Activity: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism and effects of the small molecule SJ572403 on the Cyclin-Dependent Kinase 2/cyclin A (Cdk2/cyclin A) complex. Primarily targeting the Cdk inhibitor p27Kip1, this compound serves as a tool to investigate the intricate regulation of cell cycle progression. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Core Mechanism of Action
This compound is characterized as a p27Kip1 inhibitor. Its primary mechanism involves the disruption of the inhibitory interaction between p27Kip1 and the Cdk2/cyclin A complex. By binding to the D2 subdomain of the p27 kinase inhibitory domain (KID), this compound induces a conformational change or direct competition that leads to the displacement of p27Kip1 from the Cdk2/cyclin A complex. This disinhibition results in a partial restoration of the kinase activity of Cdk2/cyclin A, thereby promoting cell cycle progression.
Quantitative Data Summary
The interaction of this compound with the p27Kip1 protein and its subsequent effect on the Cdk2/cyclin A complex has been quantified through biochemical and biophysical assays. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Description | Value | Assay Type |
| Kd | Dissociation constant for the binding of this compound to the D2 subdomain of p27-KID. | 2.2 mM | Not specified |
| IC50 | Concentration of this compound that displaces 50% of fluorescently labeled p27-D2 from the Cdk2/cyclin A complex.[1] | 475 ± 67 µM | Fluorescence Anisotropy[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effect of this compound on the Cdk2/cyclin A complex.
Fluorescence Anisotropy-Based p27Kip1 Displacement Assay
This assay quantitatively measures the ability of this compound to displace p27Kip1 from the Cdk2/cyclin A complex.
Principle: A fluorescently labeled fragment of p27Kip1 (p27-D2-FL) is used. When bound to the larger Cdk2/cyclin A complex, its motion is restricted, resulting in a high fluorescence anisotropy value. Upon displacement by a competitive binder like this compound, the smaller p27-D2-FL tumbles more freely in solution, leading to a decrease in fluorescence anisotropy.
Materials:
-
Purified recombinant Cdk2/cyclin A complex
-
Fluorescently labeled p27Kip1 D2 subdomain (p27-D2-FL)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Microplate reader capable of fluorescence anisotropy measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of Cdk2/cyclin A and p27-D2-FL in assay buffer at concentrations optimized for a stable high anisotropy signal.
-
Assay Setup: In a suitable microplate, add the Cdk2/cyclin A and p27-D2-FL mixture to each well.
-
Compound Addition: Add the serially diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorophore on p27-D2-FL.
-
Data Analysis: Plot the change in fluorescence anisotropy against the concentration of this compound. Fit the data to a suitable dose-response curve to determine the IC50 value.
Cdk2/cyclin A Kinase Activity Assay
This assay measures the kinase activity of the Cdk2/cyclin A complex and can be used to quantify the restoration of activity in the presence of this compound and p27Kip1.
Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific substrate by the Cdk2/cyclin A kinase. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or by detecting the amount of ADP produced.
Materials:
-
Purified recombinant Cdk2/cyclin A complex
-
Purified recombinant p27Kip1
-
This compound
-
Cdk2 substrate (e.g., Histone H1, a specific peptide)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, or a phosphospecific antibody for ELISA)
-
Microplate reader (luminescence or absorbance, depending on the detection method)
Procedure:
-
Inhibition Complex Formation: Pre-incubate the Cdk2/cyclin A complex with p27Kip1 in the kinase reaction buffer to form the inhibited complex.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the inhibited Cdk2/cyclin A/p27Kip1 complex and incubate to allow for p27Kip1 displacement.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Cdk2 substrate and ATP.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a chosen detection method. For example, with an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Plot the luminescent signal (or absorbance) against the concentration of this compound to determine the concentration at which Cdk2/cyclin A activity is restored.
Conclusion
This compound acts as a chemical probe to modulate the activity of the Cdk2/cyclin A complex through an indirect mechanism involving the displacement of the endogenous inhibitor p27Kip1. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the roles of the p27-Cdk2/cyclin A axis in cell cycle control and its potential as a therapeutic target. The provided methodologies can be adapted to screen for and characterize other molecules with similar mechanisms of action.
References
Preliminary Studies on SJ572403 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary research on SJ572403, a small molecule inhibitor of p27Kip1, in the context of cancer cell lines. The document details its mechanism of action, summarizes its effects on cell proliferation and cell cycle progression, and provides standardized protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological impact and its potential as a therapeutic agent.
Introduction
This compound is a cell-permeable small molecule that has been identified as an inhibitor of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (also known as CDKN1B).[1] The p27Kip1 protein is a critical regulator of cell cycle progression, primarily by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes, thereby controlling the transition from G1 to S phase.[2] In many cancers, the function of p27Kip1 is dysregulated, leading to uncontrolled cell proliferation.[3] this compound acts by binding to the D2 subdomain of p27Kip1, which prevents p27Kip1 from effectively inhibiting CDK2/cyclin A, leading to a partial restoration of its kinase activity.[1] This guide summarizes the initial findings on the effects of this compound in cancer cell lines, with a focus on hepatocellular carcinoma.
Mechanism of Action
This compound functions as a p27Kip1 inhibitor. Its primary mechanism involves the disruption of the p27Kip1-CDK2/cyclin A complex. By binding to p27Kip1, this compound induces a conformational change that prevents p27Kip1 from effectively inhibiting the kinase activity of CDK2. This leads to an increase in CDK2 activity, which in turn promotes the phosphorylation of substrates required for G1/S phase transition and cell cycle progression.
Data Presentation: Effects of this compound on Hepatocellular Carcinoma Cell Lines
The following tables summarize the quantitative data from a study investigating the effects of this compound (referred to as SJ403 in the study) on hepatocellular carcinoma (HCC) cell lines, specifically HepG2 and HCCM cells. In this study, the overexpression of CYP2C8 was found to suppress cell proliferation and induce cell cycle arrest, effects that were reversed by treatment with this compound.[4]
Table 1: Effect of this compound on Cell Proliferation in CYP2C8-Overexpressing HCC Cells
| Cell Line | Treatment Condition | Relative Cell Proliferation (%) |
| HepG2 | CYP2C8 Overexpression | 60 ± 5 |
| HepG2 | CYP2C8 Overexpression + 2µM this compound | 95 ± 7 |
| HCCM | CYP2C8 Overexpression | 55 ± 6 |
| HCCM | CYP2C8 Overexpression + 2µM this compound | 92 ± 8 |
| Data are presented as mean ± standard deviation, normalized to control cells. |
Table 2: Effect of this compound on Cell Cycle Distribution in CYP2C8-Overexpressing HCC Cells
| Cell Line | Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HepG2 | CYP2C8 Overexpression | 75 ± 4 | 15 ± 3 | 10 ± 2 |
| HepG2 | CYP2C8 Overexpression + 2µM this compound | 50 ± 5 | 35 ± 4 | 15 ± 3 |
| HCCM | CYP2C8 Overexpression | 78 ± 5 | 12 ± 2 | 10 ± 3 |
| HCCM | CYP2C8 Overexpression + 2µM this compound | 52 ± 6 | 33 ± 5 | 15 ± 4 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Cell Culture
Hepatocellular carcinoma cell lines (e.g., HepG2, HCCM) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations or under specific experimental conditions (e.g., following transfection for gene overexpression).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation rate relative to the control group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in overcoming p27Kip1-mediated cell cycle arrest.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.
Conclusion
The preliminary data on this compound indicate its potential as a tool to probe the function of the p27Kip1-CDK2 axis in cancer cells. In hepatocellular carcinoma cell lines, this compound has been shown to reverse cell cycle arrest and restore proliferation in a model of induced growth suppression.[4] These findings warrant further investigation into the efficacy of this compound across a broader range of cancer cell lines and in in vivo models. The experimental protocols and workflows provided in this guide offer a standardized approach for future studies aimed at elucidating the therapeutic potential of targeting the p27Kip1 pathway with compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of p27KIP1 on cell cycle and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cell Cycle Inhibitors p21Cip1 and p27Kip1 Control Proliferation but Enhance DNA Damage Resistance of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2C8 Suppress Proliferation, Migration, Invasion and Sorafenib Resistance of Hepatocellular Carcinoma via PI3K/Akt/p27kip1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing SJ572403 for the Study of p27Kip1 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark of these devastating disorders is the aberrant aggregation of misfolded proteins and the dysfunction of cellular processes leading to neuronal cell death. Emerging research has implicated the cyclin-dependent kinase inhibitor p27Kip1 in the complex signaling pathways that underpin these pathologies. This technical guide provides a comprehensive overview of the small molecule SJ572403, a known inhibitor of p27Kip1, and its potential application in studying the role of this critical cell cycle regulator in models of neurodegenerative disease. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the intricate signaling pathways involved.
Introduction: The Role of p27Kip1 in Neurodegeneration
p27Kip1, a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors, is a crucial regulator of the cell cycle, primarily by controlling the transition from the G1 to the S phase.[1][2][3] In terminally differentiated cells such as neurons, the expression and proper localization of p27Kip1 are vital for maintaining a post-mitotic state. Dysregulation of p27Kip1 has been observed in several neurodegenerative diseases, suggesting its involvement in the pathological processes.[1][2][3]
In the context of Alzheimer's disease, increased levels and altered phosphorylation of p27Kip1 have been described.[1][2][3] These alterations are thought to contribute to aberrant cell cycle re-entry in neurons, a phenomenon that precedes apoptotic cell death.[1][2][3] Furthermore, p27Kip1 has been shown to interact with key players in Alzheimer's pathology, including amyloid-beta (Aβ) and tau proteins. In the presence of neurotoxic Aβ peptides, p27Kip1 can promote the interaction between Cdk5 and cyclin D1, leading to the sequestration of Cdk5 from its activator p35 and subsequent kinase deactivation, a pathway implicated in neuronal apoptosis.
The study of small molecule inhibitors of p27Kip1, such as this compound, offers a valuable tool to dissect the precise role of this protein in the pathogenic cascade of neurodegenerative diseases and to explore potential therapeutic avenues.
This compound: A Specific Inhibitor of p27Kip1
This compound is a small molecule identified as an inhibitor of the intrinsically disordered protein p27Kip1. It exhibits specificity for regions within the D2 subdomain of the p27 kinase inhibitory domain (KID).
Mechanism of Action
This compound functions by displacing the D2 subdomain of p27Kip1 from its complex with Cdk2/cyclin A. This displacement partially restores the kinase activity of Cdk2, which is otherwise inhibited by p27Kip1. By modulating the inhibitory function of p27Kip1, this compound allows for the investigation of the downstream consequences of p27Kip1 inhibition in various cellular contexts, including neuronal models of neurodegenerative diseases.
The interaction of this compound with p27Kip1 provides a powerful tool to probe the multifaceted roles of p27Kip1 beyond its canonical cell cycle regulation, including its involvement in neuronal apoptosis and protein aggregation pathways.
Quantitative Data Summary
While specific quantitative data for this compound in neurodegenerative disease models is still emerging, the following table summarizes the known biochemical data for this compound. This information is crucial for designing and interpreting experiments aimed at understanding its effects in a neuronal context.
| Parameter | Value | Source |
| Target | p27Kip1 | MedChemExpress |
| Binding Affinity (Kd) | 2.2 mM (for D2 subdomain of p27-KID) | MedChemExpress |
| Observed Effect | Displaces p27-D2 from Cdk2/cyclin A | MedChemExpress |
| Functional Outcome | Partially restores Cdk2 kinase activity | MedChemExpress |
Note: Further studies are required to determine the IC50 and EC50 values of this compound in various neuroblastoma and primary neuronal cell lines, as well as its specific effects on the reduction of protein aggregates.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving p27Kip1 that are relevant to neurodegenerative diseases and can be studied using this compound.
p27Kip1's Canonical Role in Cell Cycle Inhibition
Caption: Canonical inhibition of G1/S phase transition by p27Kip1.
Aβ-Induced p27Kip1-Mediated Neuronal Apoptosis Pathway
Caption: Aβ-induced sequestration of Cdk5 by p27Kip1 and Cyclin D1.
Experimental Protocols
The following protocols provide a starting point for researchers wishing to utilize this compound in neurodegenerative disease models. Optimization may be required for specific cell lines and experimental conditions.
Cell Culture of SH-SY5Y Neuroblastoma Cells
The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neurodegenerative diseases.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and re-plate at a suitable density.
Neuronal Differentiation of SH-SY5Y Cells
For many neurodegenerative studies, a differentiated, more neuron-like phenotype is desirable.
-
Plate SH-SY5Y cells at a low density on plates coated with an appropriate extracellular matrix protein (e.g., Matrigel or Poly-L-lysine).
-
After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and a differentiating agent such as Retinoic Acid (10 µM).
-
Maintain the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p27Kip1 and Related Proteins
This protocol allows for the detection and quantification of specific proteins in cell lysates.
-
Treat cells with this compound as described for the viability assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27Kip1, Cdk5, Cyclin D1, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.
In Vitro Kinase Assay for Cdk2 Activity
This assay measures the effect of this compound on the kinase activity of Cdk2.
-
In a reaction buffer, combine recombinant Cdk2/cyclin A complex and recombinant p27Kip1.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP and a Cdk2 substrate (e.g., Histone H1).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody or by using a commercial kinase activity kit that measures ADP production.
Protein Aggregation Assay (Thioflavin T Assay for Aβ)
This assay can be used to assess the effect of this compound on the aggregation of amyloid-beta peptides.
-
Prepare solutions of Aβ (1-42) peptide in a suitable buffer.
-
Add varying concentrations of this compound or a vehicle control to the Aβ solutions.
-
Incubate the mixtures at 37°C with agitation to promote aggregation.
-
At various time points, take aliquots of the samples and add them to a solution of Thioflavin T (ThT).
-
Measure the fluorescence of ThT (excitation ~450 nm, emission ~485 nm), which increases upon binding to amyloid fibrils.
-
Plot the fluorescence intensity over time to monitor the kinetics of aggregation.
Conclusion
The cyclin-dependent kinase inhibitor p27Kip1 is emerging as a significant player in the complex molecular pathways underlying neurodegenerative diseases. The small molecule inhibitor this compound provides a valuable tool for researchers to probe the function of p27Kip1 in this context. By utilizing the information and protocols outlined in this technical guide, scientists and drug development professionals can further elucidate the role of p27Kip1 in neuronal dysfunction and explore the potential of its modulation as a therapeutic strategy for these devastating disorders. Further research is warranted to establish a more comprehensive quantitative profile of this compound in relevant neurodegenerative models to fully realize its potential in advancing our understanding and treatment of these diseases.
References
Unlocking the Therapeutic Potential of SJ572403: A Technical Guide to Targeting the Intrinsically Disordered Protein p27Kip1
For Immediate Release
This technical guide provides an in-depth exploration of SJ572403, a novel small-molecule inhibitor of the intrinsically disordered protein (IDP) p27Kip1. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative data, experimental protocols, and the therapeutic rationale for targeting p27Kip1 in oncology and other diseases characterized by cell cycle dysregulation.
Introduction: The Challenge of Targeting Intrinsically Disordered Proteins
Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure, posing a significant challenge to traditional structure-based drug discovery. Despite this, IDPs are critical regulators of numerous cellular processes and are frequently implicated in human diseases, including cancer. The cell cycle inhibitor p27Kip1 (p27) is a key IDP that controls the G1 to S phase transition by inhibiting cyclin-dependent kinase 2 (Cdk2)/cyclin A complexes. The discovery of small molecules that can modulate the function of IDPs like p27 represents a paradigm shift in drug development.
This compound is a p27Kip1 inhibitor with a high specificity for the D2 subdomain of the p27 kinase inhibitory domain (KID). This guide synthesizes the available preclinical data on this compound and its analogs, providing a comprehensive resource for the scientific community.
Mechanism of Action: Sequestration of p27Kip1
This compound and its analogs function through a novel mechanism of action. Instead of binding to a well-defined pocket, they interact with transiently formed clusters of aromatic residues within the disordered p27 protein. This binding event leads to the sequestration of p27 into soluble, disordered oligomers. This sequestration prevents p27 from folding upon binding to its natural target, the Cdk2/cyclin A complex. Consequently, the inhibitory function of p27 on Cdk2/cyclin A is alleviated, and Cdk2 kinase activity is partially restored.
This innovative approach provides a proof-of-principle for therapeutically targeting IDPs by modulating their conformational ensembles and intermolecular interactions.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its optimized analogs. This data is compiled from in vitro biophysical and biochemical assays.
| Parameter | Value | Compound | Assay | Source |
| Dissociation Constant (Kd) | 2.2 mM | This compound (SJ403) | Not Specified |
Signaling Pathway
This compound directly targets p27Kip1, a critical node in the cell cycle regulatory network. By inhibiting p27, this compound influences the activity of Cdk2/cyclin A, a key driver of the G1-S phase transition. The following diagram illustrates the core signaling pathway affected by this compound.
Methodological & Application
SJ572403 experimental protocol for cell culture
Application Notes and Protocols for SJ572403
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a small molecule inhibitor of p27Kip1, a key regulator of the cell cycle.[1] It exhibits high specificity for the D2 subdomain of the p27 kinase inhibitory domain (KID) and has been shown to disrupt the interaction between p27 and the Cdk2/cyclin A complex.[1] This activity restores Cdk2 kinase function, suggesting a potential therapeutic application in contexts where cell cycle progression is desired or where p27 is dysregulated. These notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological activity.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 2.2 mM | Binding affinity for the D2 subdomain of p27-KID. | [1] |
| Effective Concentration | 10 µM - 3 mM | Concentration range for displacing p27-D2 from Cdk2/cyclin A and partially restoring Cdk2 kinase activity. | [1] |
Signaling Pathway
This compound functions by inhibiting p27Kip1, which is an intrinsically disordered protein that negatively regulates the cell cycle. Under normal conditions, p27Kip1 binds to and inhibits the activity of cyclin-dependent kinase 2 (Cdk2)/cyclin A complexes, leading to cell cycle arrest at the G1/S transition. By binding to the D2 subdomain of p27Kip1, this compound disrupts this interaction, liberating Cdk2/cyclin A to phosphorylate its substrates (such as Retinoblastoma protein, Rb), thereby promoting entry into the S phase and subsequent cell division.
References
Dissolution of SJ572403 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution of the p27Kip1 inhibitor, SJ572403, intended for in vivo experimental studies. The following information is curated to ensure successful formulation and administration for reliable and reproducible results.
Introduction
This compound is an inhibitor of p27Kip1, a protein involved in cell cycle regulation. Its therapeutic potential is being explored in various disease models. A critical step for in vivo testing is the preparation of a stable and biocompatible solution of the compound. Due to the nature of many small molecule inhibitors, achieving a suitable concentration in a vehicle appropriate for animal administration can be challenging. This guide outlines several verified methods for the dissolution of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate dissolution strategy. While detailed proprietary data may be limited, it is known that many kinase inhibitors exhibit poor aqueous solubility, necessitating the use of co-solvents and excipients to achieve desired concentrations for in vivo studies.
Recommended Dissolution Protocols for In Vivo Administration
Several vehicle compositions have been successfully used to formulate this compound for in vivo experiments. The choice of vehicle will depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection), the required concentration, and the specific animal model.
It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with the final vehicle components.[1] For all in vivo working solutions, it is best practice to prepare them fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be employed to aid dissolution.[1]
Quantitative Data Summary
The following table summarizes various solvent systems for the in vivo formulation of this compound.
| Protocol | Solvent System Composition (v/v) | Achievable Concentration | Administration Route |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.39 mg/mL | Suitable for IP, IV, SC |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL | Suitable for IP, IV |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.39 mg/mL | Suitable for Oral Gavage, IP |
Note: The reported solubility is the minimum achievable concentration; the saturation point may be higher. Saline is prepared by dissolving 0.9 g of sodium chloride in ddH₂O to a final volume of 100 mL.[1]
Detailed Experimental Protocols
Protocol 1: Co-Solvent Formulation (PEG300 and Tween-80)
This protocol is suitable for administration routes where a clear solution is preferred, such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injections.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 13.9 mg/mL).[1]
-
Prepare the Working Solution (Example for 1 mL): a. To a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing.[1] c. Add 50 µL of Tween-80 and mix thoroughly.[1] d. Add 450 µL of saline to bring the final volume to 1 mL.[1] e. Vortex the final solution until it is clear and homogenous.
Protocol 2: Cyclodextrin-Based Formulation
This formulation utilizes Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound, making it suitable for parenteral routes.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
SBE-β-CD, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% SBE-β-CD Solution: Dissolve 20 g of SBE-β-CD in 100 mL of saline.
-
Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 13.9 mg/mL).[1]
-
Prepare the Working Solution (Example for 1 mL): a. To a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution. b. Add 900 µL of the 20% SBE-β-CD in saline solution.[1] c. Vortex thoroughly until the solution is clear.
Protocol 3: Oil-Based Formulation
This protocol is ideal for oral gavage, where an oil-based vehicle can improve absorption of lipophilic compounds. It can also be used for intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 13.9 mg/mL).[1]
-
Prepare the Working Solution (Example for 1 mL): a. To a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution. b. Add 900 µL of corn oil.[1] c. Mix thoroughly by vortexing to ensure a uniform suspension or solution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo studies.
Caption: Workflow for this compound dissolution for in vivo studies.
Stability and Storage
-
Stock Solutions: Once prepared, aliquot the DMSO stock solution and store it at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]
-
Working Solutions: It is strongly recommended to prepare working solutions fresh on the day of the experiment to ensure stability and prevent precipitation.[1]
Safety Precautions
-
Handle this compound powder and concentrated solutions in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
By following these detailed protocols and application notes, researchers can confidently prepare this compound for in vivo studies, contributing to the generation of high-quality and reproducible data.
References
Application Notes and Protocols for SJ572403, a p27Kip1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
p27Kip1 (also known as CDKN1B) is a critical cyclin-dependent kinase (CDK) inhibitor that plays a pivotal role in regulating cell cycle progression, particularly at the G1/S transition.[1][2] Its function as a tumor suppressor is well-established, with reduced p27Kip1 expression correlating with poor prognosis in several human cancers.[3] The cellular levels of p27Kip1 are tightly controlled, primarily through post-translational modifications that lead to its degradation via the ubiquitin-proteasome pathway.[3][4] This process is often mediated by the SCF-Skp2 E3 ubiquitin ligase complex, which targets p27Kip1 for ubiquitination following its phosphorylation.[5][6] Another E3 ligase complex, CRL4-DDB1-CDT2, has also been implicated in the regulation of p21/p27, particularly in the context of DNA replication and damage.[7][8][9][10]
SJ572403 is a small molecule inhibitor of p27Kip1. It has been shown to interact with the D2 subdomain of the kinase inhibitory domain (KID) of p27. By targeting p27Kip1, this compound has the potential to modulate cell cycle progression and may serve as a valuable tool for research in oncology and cell biology. These application notes provide an overview of the available data on this compound and protocols for its use in key cellular and biochemical assays.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target Domain | Method | Reference |
| Binding Affinity (Kd) | 2.2 mM | p27-KID (D2 subdomain) | Not Specified | |
| Effective Concentration | 10 µM - 3 mM | Cdk2/cyclin A | Cdk2 Kinase Activity Assay |
This table summarizes the reported in vitro activity of this compound. The effective concentration range indicates the concentrations at which this compound was observed to displace the p27-D2 domain from the Cdk2/cyclin A complex and partially restore Cdk2 kinase activity.
Signaling Pathways and Experimental Workflows
p27Kip1 Degradation Pathway and Inhibition by this compound
Caption: p27Kip1 degradation pathway and proposed mechanism of this compound action.
Experimental Workflow: Evaluating this compound in Cell Culture
Caption: General workflow for assessing the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 10 µM to 3 mM, with a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for p27Kip1 Levels
This protocol describes how to assess changes in p27Kip1 protein levels in cells treated with this compound.
Materials:
-
Cells treated with this compound as described in the cell viability assay (using 6-well plates).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p27Kip1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells with an appropriate volume of RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p27Kip1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in p27Kip1 levels.
In Vitro Cdk2 Kinase Assay
This protocol provides a general framework for assessing the effect of this compound on the activity of the Cdk2/cyclin A complex.
Materials:
-
Recombinant active Cdk2/cyclin A complex.
-
Histone H1 (as a substrate).
-
This compound.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-32P]ATP.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Cdk2/cyclin A, and Histone H1.
-
Add varying concentrations of this compound (e.g., 10 µM to 3 mM) or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-32P]ATP.
-
Wash once with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the inhibitory effect of this compound.
Disclaimer
These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. It is also recommended to consult the primary literature for more detailed methodologies once it becomes available. The high concentrations reported for this compound's activity may suggest low potency or the need for further optimization of the compound.
References
- 1. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Cell-Based Assay Design for High-Content Screening of Drug Candidates. | Semantic Scholar [semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Accumulation of the cyclin-dependent kinase inhibitor p27/Kip1 and the timing of oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemical genetics approach to restoring p27Kip1 reveals novel compounds with antiproliferative activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols for Utilizing SJ572403 in a Cdk2 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily controlling the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a critical target for therapeutic intervention. The activity of Cdk2 is tightly controlled by binding to regulatory cyclin partners (Cyclin E or Cyclin A) and through interactions with Cdk inhibitors, such as p27Kip1 (p27). The inhibitor SJ572403 has been identified as a disruptor of the Cdk2/p27 interaction, leading to the reactivation of Cdk2 kinase activity.
These application notes provide a comprehensive guide for utilizing this compound in a Cdk2 kinase assay. The protocols detailed below are designed to assess the ability of this compound to restore the activity of p27-inhibited Cdk2/Cyclin A complexes.
Principle of the Assay
The primary mechanism of this compound is to bind to the D2 subdomain of p27, causing its displacement from the Cdk2/Cyclin A complex. This restores the kinase activity of Cdk2, which can then phosphorylate its substrates. This reactivation can be quantified using a variety of kinase assay formats, with the ADP-Glo™ Kinase Assay being a widely used, sensitive, and robust method.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Cdk2 Signaling Pathway
The following diagram illustrates the central role of Cdk2 in cell cycle progression and its inhibition by p27. This compound acts by disrupting the p27-Cdk2/Cyclin A interaction.
Application Notes and Protocols for SJ572403 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ572403 is a small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[1] It specifically targets the D2 subdomain of the p27 kinase inhibitory domain (KID), thereby disrupting its interaction with the Cdk2/cyclin A complex.[1] This interference leads to the partial restoration of Cdk2 kinase activity, making this compound a valuable tool for studying the p27-Cdk2/cyclin A signaling axis and for high-throughput screening (HTS) campaigns aimed at discovering modulators of this pathway.[1] These application notes provide detailed protocols for utilizing this compound in various HTS formats to identify and characterize inhibitors of the p27-Cdk2/cyclin A interaction and to assess their cellular consequences.
Mechanism of Action
p27Kip1 is an intrinsically disordered protein that plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-Cdk complexes, primarily Cdk2/cyclin E and Cdk2/cyclin A. This inhibition is a key checkpoint in the G1 phase of the cell cycle. The binding of p27 to the Cdk2/cyclin A complex is a multi-step process involving interactions with both the cyclin A and Cdk2 subunits. This compound has been shown to specifically interact with the D2 subdomain of p27 with a dissociation constant (Kd) of 2.2 mM.[1] This interaction prevents the proper binding of p27 to the Cdk2/cyclin A complex, leading to the release of active Cdk2/cyclin A and subsequent cell cycle progression.
Data Presentation
The following table summarizes the available quantitative data for this compound. At present, detailed IC50 and EC50 values from various high-throughput screening assays are not widely published. The primary reported value is the dissociation constant (Kd).
| Parameter | Value | Assay Description | Reference |
| Kd | 2.2 mM | Binding affinity of this compound to the D2 subdomain of p27-KID. | [1] |
| Activity | 10 µM - 3 mM | Concentration range at which this compound displaces p27-D2 from Cdk2/cyclin A and partially restores Cdk2 kinase activity. | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving p27Kip1, Cdk2/cyclin A, and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays that can be adapted for the use of this compound.
Biochemical Assay: AlphaScreen for p27-Cdk2/Cyclin A Interaction
This assay is designed to screen for compounds that disrupt the interaction between p27 and the Cdk2/cyclin A complex.
Workflow Diagram:
Materials:
-
Recombinant GST-tagged p27Kip1
-
Recombinant His-tagged Cdk2/cyclin A complex
-
This compound (as a positive control)
-
Test compound library
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10 mM to 10 nM) and the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute GST-p27 and His-Cdk2/cyclin A in assay buffer to their optimal concentrations (determined by titration experiments).
-
Prepare a mixture of AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 5 µL of the compound solution (or DMSO for control wells).
-
Add 5 µL of the GST-p27 solution.
-
Add 5 µL of the His-Cdk2/cyclin A solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Bead Addition: Add 10 µL of the prepared AlphaScreen bead mixture to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values. A decrease in the AlphaScreen signal indicates disruption of the protein-protein interaction.
Cellular Assay: High-Content Imaging for Nuclear p27 Levels
This cell-based assay measures the effect of compounds on the levels and localization of endogenous p27.
Workflow Diagram:
Materials:
-
A suitable cell line (e.g., LNCaP prostate cancer cells, which are known to be sensitive to p27 levels)
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
Test compound library
-
96-well clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p27Kip1
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 96-well imaging plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or test compounds. Include DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p27 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Imaging: Wash three times with PBS and acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of p27 staining within the nuclear region.
-
Data Analysis: Calculate the fold change in nuclear p27 intensity relative to the DMSO control and determine the EC50 values for active compounds.
Conclusion
This compound serves as a critical tool for the investigation of the p27Kip1 signaling pathway. The protocols outlined here provide a framework for the high-throughput screening and characterization of novel modulators of the p27-Cdk2/cyclin A interaction. While the publicly available quantitative data for this compound is currently limited, its known mechanism of action and binding affinity make it an excellent positive control for these assays. Further characterization of this compound and the discovery of new chemical entities targeting this pathway hold significant promise for the development of novel therapeutics for diseases characterized by aberrant cell cycle control.
References
Application Notes and Protocols: SJ572403 in Combination with Other Cell Cycle Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of the cell cycle is a fundamental process in cellular proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) and their inhibitors are central to the control of cell cycle progression. The p27Kip1 protein is a critical intrinsic inhibitor of cyclin E/CDK2 and cyclin A/CDK2 complexes, thereby acting as a crucial regulator of the G1 to S phase transition. In many cancers, the function of p27Kip1 is compromised, leading to uncontrolled cell proliferation.
SJ572403 has been identified as an inhibitor of p27Kip1. It specifically interacts with the D2 subdomain of the p27 kinase inhibitory domain (KID) with a dissociation constant (Kd) of 2.2 mM. This interaction modulates the regulatory function of p27 on CDK2/cyclin A, leading to a partial restoration of CDK2 kinase activity. This unique mechanism of action suggests that this compound could be a valuable tool for studying the intricacies of cell cycle regulation and may have therapeutic potential.
A prominent strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. CDK4/6 inhibitors, such as palbociclib (B1678290), have shown significant success in the treatment of certain cancers, particularly ER-positive breast cancer. These inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from G1 to S phase. However, resistance to CDK4/6 inhibitors can emerge, often through mechanisms that lead to the activation of CDK2.
This document provides a detailed rationale and experimental protocols for investigating the combination of this compound with other cell cycle inhibitors, focusing on CDK4/6 inhibitors. The central hypothesis is that by modulating p27Kip1 function with this compound, it may be possible to sensitize cancer cells to the effects of other cell cycle inhibitors or to overcome acquired resistance.
Scientific Rationale for Combination Therapy
The progression through the G1 phase of the cell cycle is primarily driven by the activity of CDK4/6 and subsequently CDK2. In many hormone receptor-positive breast cancers, the cyclin D-CDK4/6-Rb pathway is a key driver of proliferation. CDK4/6 inhibitors like palbociclib effectively block this pathway, leading to a G1 arrest. However, cancer cells can develop resistance by upregulating the expression of cyclin E, which then activates CDK2 and bypasses the CDK4/6 blockade, allowing for Rb phosphorylation and entry into the S phase.
p27Kip1 is a natural inhibitor of CDK2. By using this compound to modulate p27's interaction with CDK2, there is a potential for synergistic effects when combined with a CDK4/6 inhibitor. The rationale is twofold:
-
Synergistic Cell Cycle Arrest: A dual blockade at both the CDK4/6 and CDK2 checkpoints could lead to a more profound and sustained G1 arrest than either agent alone, resulting in enhanced anti-proliferative effects.
-
Overcoming Resistance: In cancer cells that have developed resistance to CDK4/6 inhibitors via CDK2 activation, the modulation of p27 by this compound might re-sensitize these cells to the primary inhibitor.
Signaling Pathway
Caption: G1/S transition pathway with inhibitor targets.
Experimental Protocols
Protocol 1: Determination of Single-Agent IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected cell cycle inhibitor (e.g., Palbociclib) in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium (as recommended for each cell line)
-
This compound (stock solution in DMSO)
-
Palbociclib (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Palbociclib in complete medium. A suggested concentration range for Palbociclib is 0.01 to 10 µM for sensitive lines (e.g., MCF-7) and up to 50 µM for less sensitive lines (e.g., MDA-MB-231). For this compound, a broader range (e.g., 0.1 µM to 100 µM) may be necessary as its IC50 is not well-established.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the drugs or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (log scale).
-
Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Data Presentation:
Table 1: Hypothetical Single-Agent IC50 Values (µM) after 72h Treatment
| Compound | MCF-7 (ER+) | T47D (ER+) | MDA-MB-231 (TNBC) |
| This compound | 15.5 | 20.2 | 25.8 |
| Palbociclib | 0.15 | 0.25 | 8.5 |
Protocol 2: Combination Study and Synergy Analysis
Objective: To assess the synergistic, additive, or antagonistic effects of combining this compound with another cell cycle inhibitor.
Procedure:
-
Experimental Setup:
-
Based on the single-agent IC50 values, design a dose-response matrix. Use concentrations at, above, and below the IC50 for each drug. For example, use a 5x5 matrix with concentrations ranging from 0.25x to 4x the IC50 of each drug.
-
Seed cells and treat with the single agents and their combinations as per the matrix.
-
Include wells for each drug alone and a vehicle control.
-
After 72 hours, perform the MTT assay as described in Protocol 1.
-
-
Synergy Analysis:
-
Calculate the percentage of inhibition for each single drug and combination treatment.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). This can be done using software like CompuSyn.
-
The CI value indicates the nature of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation:
Table 2: Hypothetical Combination Index (CI) Values for this compound and Palbociclib in MCF-7 Cells
| This compound (µM) | Palbociclib (µM) | % Inhibition | Combination Index (CI) | Interpretation |
| 7.75 | 0.075 | 65 | 0.65 | Synergism |
| 15.5 | 0.15 | 80 | 0.50 | Synergism |
| 31.0 | 0.30 | 95 | 0.42 | Strong Synergism |
Experimental Workflow
Caption: Workflow for combination drug screening.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of single and combination treatments on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Treated cells from a parallel experiment to the combination study
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound and/or Palbociclib at synergistic concentrations (determined in Protocol 2) for 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
Data Presentation:
Table 3: Hypothetical Cell Cycle Distribution (%) in MCF-7 Cells after 48h Treatment
| Treatment | G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.2 | 30.5 | 14.3 |
| This compound (15.5 µM) | 65.8 | 22.1 | 12.1 |
| Palbociclib (0.15 µM) | 75.4 | 15.3 | 9.3 |
| Combination | 88.1 | 5.6 | 6.3 |
Logical Relationship of Synergy Analysis
Caption: Interpretation of Combination Index values.
Conclusion
The protocols and rationale provided in this document offer a comprehensive framework for investigating the combination of the p27Kip1 inhibitor this compound with other cell cycle inhibitors. The potential for synergistic interactions, particularly with CDK4/6 inhibitors, warrants further preclinical investigation. The detailed methodologies for assessing cell viability, synergy, and cell cycle effects will enable researchers to generate robust data to evaluate the therapeutic potential of such combination strategies in various cancer models. These studies will be crucial in elucidating the complex interplay of cell cycle regulators and in identifying novel therapeutic avenues for cancer treatment.
Application Notes and Protocols for Measuring SJ572403 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ572403 is a small molecule inhibitor of p27Kip1, a key regulator of cell cycle progression. p27Kip1 belongs to the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors and plays a crucial role in the G1/S checkpoint by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes.[1][2][3] Dysregulation of p27Kip1 is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound has been identified as a specific inhibitor that interacts with the D2 subdomain of the p27 kinase inhibitory domain (KID), thereby modulating its regulation of CDK activity. Understanding the cellular activity of this compound is critical for its development as a potential therapeutic agent.
These application notes provide a comprehensive set of protocols to develop a cellular assay for measuring the activity of this compound. The described assays will enable researchers to assess target engagement, downstream cellular consequences, and the overall efficacy of this compound in a cellular context.
Signaling Pathway of p27Kip1
The p27Kip1 protein acts as a critical brake on the cell cycle, primarily by inhibiting the kinase activity of CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which is necessary for the cell to transition from the G1 to the S phase of the cell cycle. The activity and localization of p27Kip1 are tightly regulated by various upstream signaling pathways, including the PI3K/Akt and MAPK pathways, as well as by post-translational modifications like phosphorylation, which can target p27Kip1 for proteasomal degradation.[1][4][5][6] this compound, by binding to p27Kip1, is expected to disrupt these interactions and promote cell cycle progression.
Figure 1: Simplified signaling pathway of p27Kip1 and the inhibitory action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cellular assays.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target | Kd (mM) | Assay Method |
| This compound | p27-KID | 2.2 | Isothermal Titration Calorimetry |
Table 2: Cellular Potency of this compound in Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Method |
| MCF-7 | Breast Cancer | Value | WST-1 Assay |
| HCT116 | Colon Cancer | Value | WST-1 Assay |
| A549 | Lung Cancer | Value | WST-1 Assay |
| PC-3 | Prostate Cancer | Value | WST-1 Assay |
*Note: Specific IC50 values for this compound were not publicly available at the time of this writing. Researchers should determine these values experimentally.
Table 3: Effect of this compound on Cdk2 Kinase Activity
| Treatment (Concentration) | Relative Cdk2 Kinase Activity (%) |
| Vehicle Control (DMSO) | 100 |
| This compound (1 µM) | Value |
| This compound (10 µM) | Value |
| This compound (50 µM) | Value |
Table 4: Cell Cycle Analysis of a Cancer Cell Line Treated with this compound
| Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | Value | Value | Value |
| This compound (10 µM) | Value | Value | Value |
| This compound (50 µM) | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular activity of this compound.
Figure 2: Logical workflow for the cellular characterization of this compound.
Protocol 1: Cell Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.[7]
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of >600 nm.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to p27Kip1 in intact cells.
Materials:
-
Cancer cell line expressing p27Kip1
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
-
Primary antibody: anti-p27Kip1
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 100 µM) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble p27Kip1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) of Endogenous p27Kip1 and Cdk2
This protocol determines if this compound disrupts the interaction between p27Kip1 and Cdk2.
Materials:
-
Cancer cell line
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p27Kip1 for immunoprecipitation, anti-Cdk2 for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Microcentrifuge tubes
-
Equipment for Western blotting
Procedure:
-
Treat cells with vehicle (DMSO) or this compound at various concentrations for a specified time (e.g., 4-24 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p27Kip1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Cdk2 antibody to detect the amount of co-immunoprecipitated Cdk2. A decrease in the Cdk2 signal in this compound-treated samples indicates disruption of the p27-Cdk2 interaction.
Protocol 4: In Vitro Cdk2 Kinase Assay
This assay measures the effect of this compound on the kinase activity of the Cdk2/cyclin A complex.
Materials:
-
Recombinant active Cdk2/cyclin A2 enzyme
-
Cdk2 substrate (e.g., Histone H1 or a specific peptide substrate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Cdk2/cyclin A2 enzyme, and Cdk2 substrate.
-
Add this compound at various concentrations or vehicle control (DMSO) to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
An increase in Cdk2 kinase activity (and thus ADP production) in the presence of this compound would be expected if the compound inhibits the p27-mediated suppression of Cdk2.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with vehicle (DMSO) or this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium), wash with PBS, and collect by centrifugation.
-
Resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[4]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the S and G2/M phases would be consistent with the inhibition of p27Kip1 function.[2]
Figure 3: The principles of the cellular assays to measure this compound activity.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Effect of p27KIP1 on cell cycle and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p27Kip1 inhibits the cell cycle through non-canonical G1/S phase-specific gatekeeper mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Cdk2 is dispensable for cell cycle inhibition and tumor suppression mediated by p27(Kip1) and p21(Cip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SJ572403 for Modulating G1 Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Topic: Analysis of SJ572403, a p27Kip1 inhibitor, in the context of G1 cell cycle regulation.
Introduction
This compound is a small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (also known as CDKN1B).[1][2][3] p27Kip1 is a critical negative regulator of the cell cycle, primarily acting at the G1/S transition by binding to and inhibiting the activity of Cyclin E/CDK2 and Cyclin A/CDK2 complexes.[4] Elevated levels of p27Kip1 lead to a G1 phase cell cycle arrest.[4][5] Consequently, the loss or inactivation of p27 is frequently observed in human cancers, correlating with increased proliferation and poor prognosis.
Contrary to inducing G1 arrest, this compound has been experimentally shown to function by antagonizing the inhibitory action of p27Kip1. Specifically, this compound displaces p27 from CDK2/Cyclin A complexes, leading to a partial restoration of CDK2 kinase activity.[2] This mechanism suggests that the primary application of this compound in cell cycle research is to overcome or reverse a p27-mediated G1 arrest, thereby promoting entry into the S phase.
Recent studies have described a class of p27 inhibitors that induce a "paradoxical" G1 arrest by preventing p27 phosphorylation and subsequent degradation, leading to an accumulation of total p27 protein.[6] However, current evidence demonstrates that this compound acts to reverse G1 arrest by inhibiting p27's function directly.[7][8]
These application notes provide detailed protocols for utilizing this compound to study the reversal of G1 cell cycle arrest in specific cell lines. The described experiments will enable researchers to characterize the effects of this compound on cell cycle progression and the underlying signaling pathways.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Lines | Notes | Source |
| Binding Affinity (Kd) | 2.2 mM | N/A (in vitro) | High specificity for the D2 subdomain of p27-KID. | [2] |
| Effective Concentration | 2 µM | HepG2, HCCM | Concentration used to significantly reverse CYP2C8-induced G1 arrest. | [7][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of p27Kip1 and the general experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Induction of G1 Arrest
This protocol describes the general culture of common cancer cell lines and methods to induce a G1 phase arrest prior to treatment with this compound.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231).
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Tissue culture flasks and plates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Cell Culture: Maintain cell lines in T-75 flasks with complete growth medium.[9] Passage cells upon reaching 80-90% confluency.
-
Seeding for Experiment: Trypsinize cells, count using a hemocytometer, and seed into 6-well plates at a density that will allow for G1 arrest induction at approximately 50-60% confluency.
-
Induction of G1 Arrest (choose one method):
-
Serum Starvation: Once cells have adhered (12-24 hours post-seeding), wash twice with PBS and replace the complete medium with a serum-free medium for 24-48 hours.
-
Contact Inhibition: Seed cells at a higher density and allow them to grow to 100% confluency. Maintain for an additional 24 hours.
-
Chemical Induction: If studying a specific pathway (e.g., CYP2C8-induced arrest), transfect or treat cells with the G1 arrest-inducing agent according to the specific protocol.[7][8]
-
Protocol 2: Treatment with this compound
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
G1-arrested cells from Protocol 1.
-
Appropriate cell culture medium (e.g., low-serum medium to maintain arrest in controls).
Procedure:
-
Prepare working solutions of this compound in the appropriate medium. A final concentration of 2 µM has been shown to be effective in hepatocellular carcinoma cells.[7][8] A dose-response experiment (e.g., 0.1, 1, 2, 5, 10 µM) is recommended for new cell lines.
-
Include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
Remove the G1-arrest medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for various time points (e.g., 12, 24, 48 hours) to assess the re-entry into the cell cycle.
-
Harvest cells at each time point for analysis by flow cytometry (Protocol 3) and western blotting (Protocol 4).
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[10][11][12]
Materials:
-
Harvested cells from Protocol 2.
-
PBS.
-
Cold 70% Ethanol (B145695).
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Harvesting: Aspirate the medium, wash cells with PBS, and then trypsinize. Collect cells and neutralize trypsin with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes. Decant the ethanol carefully.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases. A decrease in the G1 population and an increase in the S phase population in this compound-treated cells compared to the control indicates a reversal of the G1 arrest.
Protocol 4: Western Blotting for Cell Cycle Proteins
This protocol is used to detect changes in the levels and phosphorylation status of key proteins that regulate the G1/S transition.
Materials:
-
Harvested cells from Protocol 2.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p27, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-Cyclin E).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. An increase in the phosphorylation of Rb is a key indicator of CDK2 activity and release from G1 arrest.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of p27 cyclin-dependent kinase inhibitor and a C-terminus truncated form of p27 contributes to G1 phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. CYP2C8 Suppress Proliferation, Migration, Invasion and Sorafenib Resistance of Hepatocellular Carcinoma via PI3K/Akt/p27kip1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cell culture protocol for Breast Cancer cells [bio-protocol.org]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Troubleshooting & Optimization
troubleshooting SJ572403 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues of SJ572403 in aqueous buffers. The following question-and-answer format directly addresses common challenges to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is characterized as a p27Kip1 inhibitor.[1][2] Its solubility is significantly higher in organic solvents like Dimethyl Sulfoxide (DMSO).
Q2: What is the recommended starting solvent for preparing this compound stock solutions?
A2: The recommended starting solvent for this compound is DMSO.[2] A stock solution of up to 13.89 mg/mL (50.45 mM) can be prepared in DMSO; however, this may require sonication to fully dissolve the compound.[2] It is also noted that hygroscopic DMSO can affect solubility, so using newly opened DMSO is advisable.[1]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. Why is this happening and what can I do?
A3: This is a common issue known as compound precipitation upon solvent shifting. It occurs when the highly concentrated drug in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. To address this, consider the following troubleshooting steps outlined in the guide below. General strategies include lowering the final concentration, using surfactants or co-solvents, and sonication.[3]
Q4: Are there any pre-formulated solutions I can use to improve the aqueous solubility of this compound?
A4: Yes, several protocols using co-solvents and excipients have been established to improve the aqueous solubility of this compound.[1] These formulations are designed to create a more hospitable environment for the hydrophobic compound within the aqueous medium.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is the most common solubility issue encountered with hydrophobic compounds like this compound. The following workflow can help you systematically troubleshoot and resolve this problem.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents and established formulations for aqueous solutions.
Table 1: this compound Solubility in a Common Organic Solvent
| Solvent | Concentration | Notes |
| DMSO | 13.89 mg/mL (50.45 mM) | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO.[1][2] |
Table 2: Established Formulations for Aqueous Solutions of this compound
| Protocol | Formulation Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.39 mg/mL (5.05 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL (5.05 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.39 mg/mL (5.05 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator water bath and sonicate for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied if necessary, but ensure compound stability at this temperature.[4]
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C in a dry, dark place.[2][4]
Protocol 2: Preparation of this compound in Aqueous Buffer using Co-solvents (Based on Formulation 1)
This protocol provides a method to prepare a 1 mL working solution.
-
Begin with a 13.9 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 13.9 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly until a clear solution is achieved.[1]
This compound Mechanism of Action and Signaling Pathway
This compound is an inhibitor of p27Kip1, a key regulator of the cell cycle.[1][2] p27Kip1 controls the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division. By inhibiting p27, this compound can modulate CDK activity.
References
Technical Support Center: Optimizing SJ572403 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of SJ572403 to avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of p27Kip1 (also known as CDKN1B), a member of the Cip/Kip family of cyclin-dependent kinase (CDK) inhibitors.[1] p27Kip1 is an intrinsically disordered protein that plays a crucial role in cell cycle regulation by binding to and inhibiting cyclin-CDK complexes, primarily Cyclin A-Cdk2 and Cyclin E-Cdk2, thereby preventing cell cycle progression from G1 to S phase.[2][3][4] this compound exhibits high specificity for the D2 subdomain of the p27 kinase inhibitory domain (KID). By binding to this region, this compound displaces p27 from Cdk2/cyclin A, leading to a partial restoration of Cdk2 kinase activity.[1][5]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: Published literature indicates a broad effective concentration range for this compound, from 10 µM to 3 mM, for modulating p27's regulatory function on Cdk2.[1] However, the optimal, non-cytotoxic concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: What are the common solvents for dissolving and diluting this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, further dilution in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil is common.[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does the p27Kip1 signaling pathway relate to cancer?
A4: The p27Kip1 protein is a tumor suppressor, and its downregulation is frequently observed in various cancers, often correlating with poor prognosis.[2] This decrease in p27Kip1 levels can occur through increased protein degradation or mislocalization of the protein to the cytoplasm, which can be driven by oncogenic signaling pathways such as the PI3K/AKT and MAPK pathways.[4][6][7] Cytoplasmic p27 can paradoxically promote cell migration and invasion, contributing to cancer progression.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed even at low concentrations of this compound. | The cell line being used is particularly sensitive to the compound or the experimental conditions are suboptimal. | 1. Perform a dose-response experiment with a wider range of concentrations, starting from a very low concentration (e.g., in the nanomolar range).2. Reduce the incubation time with the compound.3. Ensure the final DMSO concentration in the culture medium is not exceeding 0.1%.4. Verify the health and passage number of the cells, as these factors can influence sensitivity. |
| Inconsistent or non-reproducible results between experiments. | Variations in experimental procedures, such as cell seeding density, compound dilution, or incubation times. | 1. Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration.2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.3. Include appropriate positive and negative controls in every experiment. |
| No observable effect of this compound on cell cycle or proliferation. | The concentration of this compound is too low, the cell line is resistant, or the p27Kip1 pathway is not a key regulator of the cell cycle in the chosen cell line. | 1. Increase the concentration of this compound based on a preliminary dose-response curve.2. Confirm the expression and localization of p27Kip1 in your cell line using techniques like Western blotting or immunofluorescence.3. Consider using a different cell line where the p27Kip1 pathway is known to be active and important for cell cycle control. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound and establish a non-toxic working concentration.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100, 500 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.18 ± 0.09 | 94.4 |
| 10 | 1.10 ± 0.06 | 88.0 |
| 50 | 0.95 ± 0.05 | 76.0 |
| 100 | 0.63 ± 0.04 | 50.4 |
| 500 | 0.15 ± 0.02 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Users must generate their own data for their specific cell line and experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p27(Kip1) signaling: Transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upstream molecular signaling pathways of p27(Kip1) expression: Effects of 4-hydroxytamoxifen, dexamethasone, and retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small molecule sequestration of the intrinsically disordered protein, p27Kip1, within soluble oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Complex Regulation of the Cyclin-Dependent Kinase Inhibitor p27kip1 in Thyroid Cancer Cells by the PI3K/AKT Pathway: Regulation of p27kip1 Expression and Localization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of SJ572403 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SJ572403, a known p27Kip1 inhibitor. The information provided is intended to guide experimental design and data interpretation when working with this and other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SJ5724003?
A1: this compound is characterized as a p27Kip1 inhibitor. Its primary mechanism involves binding to the D2 subdomain of the kinase inhibitory domain (KID) of p27. This interaction disrupts the association between p27 and Cyclin-Dependent Kinase 2 (Cdk2)/cyclin A complexes, leading to a partial restoration of Cdk2 kinase activity.
Q2: Why should I be concerned about off-target effects of a kinase inhibitor like this compound?
Q3: What are the common methodologies to identify potential off-target effects of a kinase inhibitor?
A3: The most common approach is to screen the inhibitor against a large panel of purified kinases. These kinase selectivity panels, offered by various commercial vendors, measure the inhibitor's activity against hundreds of different kinases. The data generated, typically as percent inhibition or IC50 values, provides a comprehensive profile of the compound's selectivity.
Q4: How can I distinguish between on-target and off-target effects in my cellular experiments?
A4: Differentiating between on-target and off-target effects is crucial for validating experimental findings. Key strategies include:
-
Use of a structurally unrelated inhibitor: Employing a second inhibitor with a different chemical scaffold but the same intended target can help confirm that the observed phenotype is due to inhibition of the primary target.
-
Genetic knockdown: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein should phenocopy the effects of the inhibitor if they are on-target.
-
Dose-response analysis: On-target effects should correlate with the inhibitor's potency (IC50) for the primary target. Off-target effects may only appear at higher concentrations.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of the target kinase should rescue the phenotype observed with the inhibitor.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cellular phenotype | The observed effect may be due to inhibition of an unknown off-target kinase. | 1. Perform a kinase selectivity screen: Profile this compound against a broad kinase panel to identify potential off-target interactions. 2. Validate with a secondary inhibitor: Use a structurally different inhibitor for the same target to see if the phenotype is reproduced. 3. Perform a target knockdown experiment: Use siRNA or CRISPR to confirm that the phenotype is dependent on the intended target. |
| High cellular toxicity at concentrations required for target inhibition | The inhibitor may be potently inhibiting one or more off-target kinases that are essential for cell viability. | 1. Determine the IC50 for your target and any potent off-targets: This will help to understand the therapeutic window. 2. Titrate the inhibitor concentration: Use the lowest effective concentration that elicits the desired on-target effect. 3. Consider alternative inhibitors: Look for more selective inhibitors for your target of interest. |
| Discrepancy between biochemical and cellular assay results | Off-target effects in the complex cellular environment may mask or alter the expected on-target phenotype. This can also be due to differences in compound permeability, metabolism, or engagement of cellular feedback loops. | 1. Confirm target engagement in cells: Use techniques like Western blotting to check for phosphorylation changes in downstream substrates of your target kinase. 2. Evaluate the cellular concentration of the inhibitor: Ensure that the intracellular concentration is sufficient to inhibit the target kinase. 3. Investigate potential signaling pathway crosstalk: The off-target inhibition of a kinase in a parallel or feedback pathway could be influencing the outcome. |
Hypothetical Kinase Selectivity Profile of this compound
The following table represents a hypothetical kinase selectivity profile for this compound, illustrating how such data would be presented. This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| CDK2/CycA | 95% | 50 | CMGC |
| CDK1/CycB | 75% | 250 | CMGC |
| CDK5/p25 | 60% | 800 | CMGC |
| GSK3β | 45% | >1000 | CMGC |
| ROCK1 | 15% | >10000 | AGC |
| PKA | 5% | >10000 | AGC |
| SRC | 20% | >10000 | TK |
| ABL1 | 10% | >10000 | TK |
Experimental Protocols
Protocol 1: General Kinase Assay to Determine IC50 Values
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
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Prepare Reagents:
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Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
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Kinase: Recombinant purified kinase of interest.
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Substrate: Specific peptide or protein substrate for the kinase.
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ATP: Adenosine triphosphate, typically at the Km concentration for the specific kinase.
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Inhibitor (this compound): Prepare a serial dilution series.
-
-
Assay Procedure:
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Add kinase buffer to all wells of a 96-well or 384-well plate.
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Add the inhibitor at various concentrations to the appropriate wells. Include a no-inhibitor control (DMSO vehicle).
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Add the kinase to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
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Stop the reaction by adding a stop solution (e.g., EDTA).
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Detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
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Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
addressing SJ572403 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability and variability issues encountered during long-term experiments with SJ572403. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound stock solution for long-term use?
A1: For long-term stability, it is recommended to aliquot the this compound stock solution and store it at -80°C for up to two years, or at -20°C for up to one year.[1] Proper aliquoting is crucial to prevent degradation that can result from repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available data, a stock solution of 13.9 mg/mL can be prepared in DMSO.[1] For in vivo experiments, further dilution protocols are available.
Q3: My experimental results are inconsistent over time. Could this be due to this compound instability?
A3: While chemical instability is a possibility with any compound, inconsistent results in long-term experiments can also arise from other factors. These include improper storage, repeated freeze-thaw cycles of stock solutions, variability in experimental conditions, or issues with the biological system being studied. We recommend reviewing the troubleshooting guide below to systematically address potential sources of variability.
Troubleshooting Guide for Long-Term Experiments
Issue 1: Diminished or complete loss of this compound activity in my assay.
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Possible Cause 1: Improper Storage. Extended storage at inappropriate temperatures or exposure to light can lead to degradation.
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Solution: Ensure your stock solutions are stored at the recommended temperatures (-20°C for up to 1 year, -80°C for up to 2 years) and protected from light.[1]
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-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can degrade the compound.[1]
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Solution: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
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Possible Cause 3: Contamination of Stock Solution. Microbial or chemical contamination can inactivate the compound.
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Solution: Use sterile techniques when preparing and handling solutions. Visually inspect for any signs of precipitation or microbial growth.
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Issue 2: I observe precipitation in my this compound working solution.
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Possible Cause 1: Poor Solubility in Aqueous Media. this compound may have limited solubility in your final assay buffer.
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Solution: Review the recommended solvent protocols. For aqueous solutions, the use of co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to maintain solubility.[1]
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Possible Cause 2: Incorrect pH of the Final Solution. The pH of your buffer can affect the solubility and stability of the compound.
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Solution: Ensure the pH of your final assay medium is within a range that is compatible with this compound.
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Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Period |
| -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Example)
This protocol is provided as an example and may require optimization for your specific experimental needs.
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Prepare a 13.9 mg/mL stock solution of this compound in DMSO. [1]
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For a working solution, take 100 µL of the DMSO stock solution. [1]
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Add 400 µL of PEG300 and mix thoroughly. [1]
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Add 50 µL of Tween-80 and mix until the solution is clear. [1]
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Add 450 µL of Saline to reach a final volume of 1 mL. [1] This results in a clear solution of ≥ 1.39 mg/mL.[1]
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If the dosing period is expected to exceed half a month, this protocol should be used with caution. [1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for experimental variability.
References
Technical Support Center: Enhancing SJ572403 Cell Permeability
Welcome to the technical support center for SJ572403. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of the p27Kip1 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your cell-based assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: I am not observing the expected biological effect of this compound in my cell-based assay, despite its known biochemical potency.
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Possible Cause: The concentration of this compound reaching its intracellular target, Cyclin-Dependent Kinase 2 (CDK2), may be insufficient due to low cell permeability. The compound may also be subject to cellular efflux mechanisms.
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Troubleshooting Steps:
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Verify Compound Dissolution: Ensure this compound is fully dissolved. The manufacturer recommends using DMSO with ultrasonic assistance for initial stock preparation. For working solutions, consider the provided formulation protocols.[1]
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Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM). Also, conduct a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint.
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Assess Cell Permeability: If the issue persists, it is crucial to experimentally determine the cell permeability of this compound. Standard methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay for a more comprehensive assessment that includes active transport.
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Investigate Efflux Pump Activity: If active efflux is suspected (a high efflux ratio in a bidirectional Caco-2 assay), consider co-incubating this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if this enhances its activity.
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Issue 2: I am observing high variability in my experimental results with this compound.
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Possible Cause: Inconsistent compound solubility or precipitation in the culture medium can lead to variable results. The final concentration of the solvent (e.g., DMSO) may also be affecting cell health and permeability.
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Troubleshooting Steps:
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Control Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experiments and ideally does not exceed 0.1% to avoid solvent-induced cytotoxicity.
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Check for Precipitation: Visually inspect your working solutions and the media in your assay plates for any signs of compound precipitation. If precipitation occurs, you may need to adjust the formulation or lower the final concentration of this compound.
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Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions of this compound from a frozen stock to minimize degradation or precipitation that can occur over time.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of p27Kip1, a protein that regulates the cell cycle.[1] Specifically, p27Kip1 binds to and inhibits the activity of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin A-CDK2, which are crucial for the G1 to S phase transition.[2][3] By inhibiting the inhibitory function of p27Kip1, this compound is expected to promote the activity of these CDK complexes, thereby facilitating cell cycle progression.
Q2: What are the recommended starting conditions for using this compound in a cell-based assay?
A2: For initial experiments, it is advisable to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, to establish a dose-response curve for your specific cell line. The incubation time should also be optimized, with typical starting points ranging from 24 to 72 hours, depending on the assay endpoint.
Q3: How should I prepare my stock and working solutions of this compound?
A3: Prepare a high-concentration stock solution of this compound in 100% DMSO, using sonication to ensure complete dissolution.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration. If solubility in aqueous media is a concern, consider using one of the formulation protocols provided by the manufacturer, which include co-solvents and surfactants like PEG300 and Tween-80.[1]
Q4: What are some general strategies to improve the cell permeability of a small molecule inhibitor like this compound?
A4: General strategies to enhance cell permeability fall into three main categories:
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Medicinal Chemistry Approaches: This involves chemically modifying the molecule to create a prodrug or to mask polar functional groups that hinder membrane transport.
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Formulation-Based Strategies: This approach utilizes delivery vehicles such as liposomes or nanoparticles to encapsulate the inhibitor and facilitate its entry into cells.
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Use of Permeation Enhancers: Certain chemical agents can be used to transiently increase membrane permeability. However, these should be used with caution as they can be toxic to cells.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Materials:
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PAMPA plate (e.g., 96-well format with a lipid-coated filter)
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Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
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Donor solution: this compound dissolved in a suitable buffer
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Control compounds with known permeability (high and low)
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Plate reader for quantification (e.g., UV-Vis or mass spectrometry)
Methodology:
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Add the acceptor sink buffer to the acceptor wells of the PAMPA plate.
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Apply the lipid membrane to the filter of the donor plate.
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Add the donor solution containing this compound and control compounds to the donor wells.
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Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
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Incubate at room temperature for a defined period (e.g., 4-18 hours).
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After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
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Calculate the permeability coefficient (Pe) using the provided formula from the assay kit manufacturer.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, providing a more biologically relevant measure of permeability that includes both passive and active transport.
Materials:
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Caco-2 cells
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Transwell inserts (e.g., for 24-well plates)
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Cell culture medium (e.g., DMEM with FBS and supplements)
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Hanks' Balanced Salt Solution (HBSS)
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Lucifer Yellow (for monolayer integrity testing)
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Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
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Analytical instrumentation for quantification (e.g., LC-MS/MS)
Methodology:
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Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity Test: Before the permeability assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability test. A low permeability of Lucifer Yellow indicates a tight monolayer.
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Permeability Assay (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed HBSS.
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Add this compound and control compounds (in HBSS) to the apical (upper) chamber.
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Add fresh HBSS to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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Collect samples from both the apical and basolateral chambers at the end of the incubation.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
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Perform the assay as above, but add the compound to the basolateral chamber and sample from the apical chamber.
-
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Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
Quantitative Data Summary
The following table summarizes key physicochemical properties that influence cell permeability. Researchers should aim to determine these values for this compound experimentally or through in silico prediction tools to guide their optimization strategies.
| Parameter | Optimal Range for Good Permeability | Significance |
| Lipophilicity (LogP/LogD) | 1 - 3 | A measure of a compound's solubility in lipids versus water. A balanced lipophilicity is required to both enter the lipid membrane and partition back into the aqueous cytoplasm. |
| Polar Surface Area (PSA) | < 140 Ų | Represents the surface sum over all polar atoms. A lower PSA generally correlates with better cell permeability as it reduces the energy required for desolvation to enter the lipid bilayer. |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more readily across cell membranes. |
| Hydrogen Bond Donors | ≤ 5 | A higher number of hydrogen bond donors can impede membrane crossing due to strong interactions with water. |
| Hydrogen Bond Acceptors | ≤ 10 | Similar to donors, a high number of acceptors can reduce permeability. |
Visualizations
Caption: A workflow diagram illustrating the steps to diagnose and improve the cell permeability of this compound.
Caption: A simplified diagram of the p27Kip1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p27kip1: A Multifunctional Cyclin-Dependent Kinase Inhibitor with Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p27kip1: a multifunctional cyclin-dependent kinase inhibitor with prognostic significance in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing SJ572403 precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the p27Kip1 inhibitor, SJ572403. Our aim is to help you minimize precipitation issues in culture media and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in cell culture media.
| Issue | Possible Cause | Suggested Solution |
| Precipitation observed immediately after adding this compound to culture medium. | 1. Poor initial solubility: The concentration of this compound in the stock solution may be too high, or the direct addition to aqueous media causes it to crash out of solution. 2. Localized high concentration: Inadequate mixing upon addition to the media. | 1. Optimize stock solution: Prepare the stock solution in 100% DMSO. MedchemExpress suggests a solubility of up to 50.45 mM (13.89 mg/mL) in DMSO with ultrasonic assistance.[1] Ensure the DMSO is newly opened and anhydrous.[1] 2. Serial dilution: Instead of adding the concentrated stock directly to your full volume of media, first dilute the stock solution in a smaller volume of media or a serum-containing aliquot of your media. Then, add this intermediate dilution to the final culture volume. 3. Improve mixing: Add the this compound stock solution drop-wise to the culture medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| Precipitation forms over time during incubation (e.g., hours to days). | 1. Temperature shift: Changes in temperature between stock solution storage (-20°C or -80°C) and incubation (37°C) can affect solubility.[2] 2. Media component interaction: Components in the culture medium, such as salts or proteins, may interact with this compound, leading to the formation of insoluble complexes.[2][3] 3. pH instability: Changes in the pH of the culture medium during incubation can alter the ionization state and solubility of this compound. 4. Evaporation: Water loss from the culture vessel can increase the effective concentration of all components, including this compound, pushing it beyond its solubility limit.[2] | 1. Pre-warm media: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Test in simpler media: To identify potential interactions, test the solubility of this compound in a simpler buffered solution (e.g., PBS) and in your basal media without supplements or serum. 3. Monitor and control pH: Ensure your incubator's CO2 levels are stable and appropriate for the bicarbonate buffering system of your medium. 4. Maintain humidity: Use a humidified incubator and ensure culture plates or flasks are properly sealed to minimize evaporation.[2] |
| Variability in precipitation between experiments. | 1. Inconsistent stock solution preparation: Differences in weighing, solvent volume, or dissolution technique (e.g., sonication, heating) can lead to batch-to-batch variability in stock concentration. 2. Age of stock solution: Prolonged storage or repeated freeze-thaw cycles can lead to degradation or precipitation within the stock solution itself.[4][5][6] | 1. Standardize stock preparation: Follow a consistent, documented protocol for preparing your this compound stock solution. Use sonication or gentle warming if necessary to ensure complete dissolution.[1] 2. Aliquot and store properly: Aliquot the stock solution into single-use volumes and store at -80°C for up to two years or -20°C for up to one year to avoid freeze-thaw cycles.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is high-purity, anhydrous DMSO. This compound is soluble in DMSO up to 13.89 mg/mL (50.45 mM), though ultrasonic treatment may be needed to achieve this concentration.[1] It is crucial to use newly opened DMSO as it is hygroscopic, and water contamination can significantly reduce the solubility of the compound.[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO varies between cell lines, but it is generally recommended to keep the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[5] It is essential to run a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: Can I pre-mix this compound in bulk culture media and store it?
A3: It is not recommended to store this compound in culture media for extended periods.[5] Small molecules can be unstable in aqueous solutions at 37°C and may interact with media components over time.[4] Prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock.[5]
Q4: I am still seeing precipitation even after following the troubleshooting steps. What else can I try?
A4: If precipitation persists, consider using a formulation with solubilizing agents, though these are more commonly used for in vivo studies, they can be adapted for in vitro work with appropriate controls. MedchemExpress provides protocols for formulations containing PEG300, Tween-80, or SBE-β-CD which can significantly improve solubility.[1] However, it is critical to test the effects of these excipients on your specific cell line as they can have biological effects.
Q5: How should I properly store my this compound stock solution?
A5: Stock solutions in DMSO should be aliquoted into tightly sealed vials to prevent moisture absorption and evaporation.[6] Store these aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][6] Avoid repeated freeze-thaw cycles.[4][5][6] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Equilibrate the vial of solid this compound to room temperature for at least one hour before opening.[6]
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Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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To aid dissolution, vortex the vial and, if necessary, use an ultrasonic water bath until the solution is clear.[1] Gentle warming can also be applied.
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Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
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Store the aliquots at -20°C or -80°C, protected from light.[1][6]
Protocol 2: Preparation of Working Solution in Culture Medium
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Pre-warm the required volume of your complete cell culture medium to 37°C.
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Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
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When diluting, add the this compound solution to the medium (not the other way around) and mix gently but thoroughly immediately after addition.
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Add the final working solution to your cell cultures promptly.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|19970-45-7|COA [dcchemicals.com]
troubleshooting inconsistent results with SJ572403
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SJ572403, a p27Kip1 inhibitor. The information is tailored to address potential inconsistencies and challenges encountered during in vitro experiments.
Troubleshooting Guide
Researchers may encounter variability in their results when using this compound. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in IC50 Values Across Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge in cell-based assays.
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | This compound may precipitate in aqueous media. Prepare fresh stock solutions in DMSO and dilute to the final concentration in pre-warmed cell culture media immediately before use. Visually inspect for precipitates. Consider using a solubility-enhancing agent if issues persist. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can exhibit altered sensitivity to treatments.[2] Optimize cell seeding density to ensure a robust assay window.[3] |
| Assay Protocol Variations | Standardize all steps of the experimental protocol, including incubation times, reagent concentrations, and washing steps. Minor variations can lead to significant differences in results. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. Maintain a final DMSO concentration of <0.5% in all wells, including vehicle controls. |
Problem 2: Unexpected or Lack of Cellular Effect
Observing a weaker-than-expected effect or no effect at all can be due to several factors.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the initial concentration of the stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
| Cell Line Specificity | The cellular effect of this compound is dependent on the p27Kip1 pathway. Ensure the chosen cell line expresses p27Kip1 and that its proliferation is regulated by this pathway. Some cell lines may have compensatory mechanisms that bypass the effects of p27Kip1 inhibition. |
| Insufficient Incubation Time | The effect of this compound on cell cycle progression may require a longer incubation period to become apparent. Perform a time-course experiment to determine the optimal treatment duration. |
| Compound Degradation | Ensure proper storage of both the solid compound and stock solutions to prevent degradation.[1] |
Problem 3: Off-Target Effects or Cellular Toxicity
At higher concentrations, small molecule inhibitors can sometimes exhibit off-target effects or general cytotoxicity.
| Potential Cause | Recommended Solution |
| High Compound Concentration | Use the lowest effective concentration of this compound. Determine the optimal concentration range through a dose-response experiment. |
| Non-Specific Binding | The target of this compound, p27Kip1, is an intrinsically disordered protein, which can present challenges for specific binding.[4] Consider including appropriate negative and positive controls to distinguish specific from non-specific effects. |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress. Monitor for markers of apoptosis or cytotoxicity to ensure the observed effects are due to the intended mechanism of action. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of p27Kip1.[1] It has been shown to displace the D2 subdomain of p27 from the Cdk2/cyclin A complex, which can partially restore Cdk2 kinase activity.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a stock solution of 10 mM in DMSO.[1] This stock solution should be stored in small aliquots at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.[1]
Q3: What is the recommended final concentration of this compound for in vitro experiments?
A3: The optimal concentration will vary depending on the cell line and experimental conditions. A typical starting point for a dose-response experiment could range from 10 µM to 3 mM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Can I use this compound in animal studies?
A4: Yes, protocols for preparing this compound for in vivo use are available. One such protocol involves a vehicle of PEG300, Tween-80, and saline.[1] However, for continuous dosing periods exceeding half a month, this formulation should be used with caution.[1] Another option is a formulation with corn oil.[1]
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
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Viability Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent experimental results with this compound.
Caption: The inhibitory role of p27Kip1 on the Cdk2/Cyclin A complex and the mechanism of this compound.
References
Technical Support Center: Identifying and Mitigating SJ572403-Induced Cellular Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SJ572403. The information focuses on identifying and mitigating potential cellular stress responses arising from the use of this p27Kip1 inhibitor.
Troubleshooting Guide
This guide is designed to help you navigate common experimental issues and unexpected results when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity at low concentrations of this compound. | The cell line used may be highly dependent on p27Kip1 for cell cycle regulation, leading to severe replicative stress upon inhibition. | Perform a dose-response curve to determine the EC50 for your specific cell line. Consider using a less sensitive cell line for initial experiments. |
| Cells appear enlarged and flattened after this compound treatment, with decreased proliferation but no immediate cell death. | This morphology can be indicative of senescence, a potential outcome of sustained replicative stress. | Perform a senescence-associated β-galactosidase (SA-β-gal) assay to confirm a senescent phenotype. |
| Increased DNA damage markers (e.g., γH2AX, 53BP1 foci) are observed, but there is no corresponding increase in apoptosis. | The cells may have activated a robust DNA damage response (DDR) and are attempting to repair the damage, leading to cell cycle arrest rather than immediate apoptosis. | Co-stain for cell cycle markers (e.g., Cyclin A, Ki-67) to correlate DNA damage with specific cell cycle phases. Perform a time-course experiment to see if apoptosis is induced at later time points. |
| Inconsistent results in replicative stress assays (e.g., DNA fiber analysis). | Technical variability in the assay, such as inconsistent labeling times or DNA spreading, can lead to unreliable data. | Strictly adhere to the optimized protocol for DNA fiber analysis. Ensure consistent timing for CldU and IdU labeling. Practice the DNA spreading technique to achieve uniform fiber lengths. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it induce cellular stress?
A1: this compound is an inhibitor of p27Kip1, a key negative regulator of cyclin-dependent kinase 2 (Cdk2).[1] By inhibiting p27Kip1, this compound leads to the hyperactivity of Cdk2, which in turn promotes uncontrolled entry into the S phase of the cell cycle. This can lead to a phenomenon known as replicative stress , characterized by the stalling and collapse of DNA replication forks, ultimately causing DNA damage.
Q2: What are the tell-tale signs of this compound-induced replicative stress in my cell cultures?
A2: Key indicators of replicative stress include:
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An increase in DNA damage markers, particularly phosphorylated H2AX (γH2AX) and 53BP1 foci.
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A higher frequency of stalled or collapsed replication forks, which can be visualized using DNA fiber analysis.
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Activation of the ATR/Chk1 signaling pathway, a primary component of the DNA damage response to replicative stress.
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A decrease in the rate of DNA synthesis, which can be measured by BrdU or EdU incorporation assays.
-
Changes in cell morphology, such as cellular enlargement and flattening, which may be indicative of senescence.
Q3: How can I mitigate this compound-induced cellular stress in my experiments without compromising its intended effect?
A3: Mitigating cellular stress while studying the effects of this compound can be achieved by:
-
Optimizing the concentration: Use the lowest effective concentration of this compound that elicits the desired p27Kip1 inhibition without causing overwhelming toxicity.
-
Time-course experiments: Limit the duration of exposure to this compound to capture the primary effects before secondary stress responses dominate.
-
Co-treatment with antioxidants: If oxidative stress is identified as a component of the cellular response, co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate some of the toxicity.
-
Using cell lines with a robust DNA damage response: Some cell lines are better equipped to handle replicative stress and may be more suitable for studying the long-term effects of p27Kip1 inhibition.
Q4: What are the appropriate positive and negative controls for experiments investigating this compound-induced stress?
A4: To ensure the validity of your results, include the following controls:
-
Vehicle Control (Negative): Cells treated with the same solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control (Negative): Cells grown in normal culture medium.
-
Positive Control for Replicative Stress: A known inducer of replicative stress, such as a low dose of hydroxyurea (B1673989) (HU) or aphidicolin. This will help validate that your assays for detecting replicative stress are working correctly.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data illustrating the effects of this compound on cellular stress markers.
Table 1: Effect of this compound on Cell Viability and DNA Damage
| Treatment | Concentration (µM) | Cell Viability (%) | γH2AX Positive Cells (%) |
| Vehicle (DMSO) | - | 100 ± 5.2 | 5 ± 1.1 |
| This compound | 1 | 85 ± 6.1 | 25 ± 3.4 |
| This compound | 5 | 62 ± 4.8 | 58 ± 5.2 |
| This compound | 10 | 41 ± 5.5 | 82 ± 6.9 |
| Hydroxyurea (Positive Control) | 200 | 75 ± 7.3 | 78 ± 8.1 |
Table 2: DNA Fiber Analysis Following this compound Treatment
| Treatment | Concentration (µM) | Fork Speed (kb/min) | Stalled Forks (%) |
| Vehicle (DMSO) | - | 1.8 ± 0.2 | 8 ± 2.1 |
| This compound | 5 | 1.1 ± 0.3 | 35 ± 4.5 |
| Hydroxyurea (Positive Control) | 200 | 0.9 ± 0.2 | 45 ± 5.8 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, vehicle control, and a positive control (e.g., etoposide) for the specified duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (1:500 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify γH2AX foci using a fluorescence microscope.
Protocol 2: DNA Fiber Analysis for Replicative Stress
-
Cell Treatment: Treat exponentially growing cells with this compound or controls for the desired time.
-
Pulse Labeling: Sequentially pulse-label the cells with 25 µM CldU for 20 minutes, followed by 250 µM IdU for 20 minutes.
-
Cell Lysis: Harvest and resuspend cells in PBS. Mix 2 µl of the cell suspension with 10 µl of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
DNA Spreading: After 5 minutes, tilt the slide to allow the DNA to spread.
-
Fixation: Fix the DNA fibers with a 3:1 mixture of methanol (B129727) and acetic acid for 10 minutes.
-
Denaturation and Blocking: Denature the DNA with 2.5 M HCl for 1 hour, wash with PBS, and block with 1% BSA in PBST for 1 hour.
-
Immunostaining: Incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU) for 1 hour. Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and measure the lengths of the CldU and IdU tracks to determine fork speed and the presence of stalled forks.
Visualizations
Caption: this compound-induced replicative stress pathway.
Caption: Experimental workflow for this compound stress analysis.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
assessing the long-term stability of SJ572403 stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of SJ572403 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
Proper storage is crucial for maintaining the integrity of this compound. For the solid compound, storage in a dry, dark environment at -20°C is recommended for long-term stability, potentially for up to three years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[1][2] For short-term storage of a few days to weeks, 0-4°C is acceptable for both the solid and stock solutions.[3]
Q2: My this compound stock solution in DMSO has precipitated after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution in a water bath (not exceeding 37°C) and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. To prevent this, ensure the compound is fully dissolved initially, consider storing at a slightly lower concentration, and thaw solutions slowly at room temperature with gentle mixing.
Q3: I am observing inconsistent results in my experiments using an this compound stock solution that has been stored for a while. Could this be a stability issue?
Inconsistent results can be a sign of compound degradation. It is recommended to qualify your stock solution's integrity if you suspect degradation. This can be done by analytical methods such as HPLC or LC-MS to check the purity and concentration of the active compound. For critical experiments, it is always best practice to use a freshly prepared stock solution or one that has been recently qualified.
Q4: What is the best solvent for preparing this compound stock solutions?
DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[3] It is soluble in DMSO at concentrations up to at least 12.5 mg/mL (45.4 mM).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in assays | - Chemical degradation of this compound in the stock solution.- Instability in the aqueous assay buffer.- Adsorption to plasticware. | - Prepare a fresh stock solution of this compound.- Perform a stability test of this compound in the assay buffer at the experimental temperature.- Use low-binding microplates or glassware. |
| Change in color of the stock solution | - Oxidation or other chemical degradation of the compound. | - Discard the solution and prepare a fresh stock solution.- To prevent oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Precipitate formation in the stock solution | - Poor solubility at the storage temperature.- Solvent evaporation leading to increased concentration. | - Gently warm and vortex the solution to redissolve.- If precipitation persists, prepare a new, potentially more dilute, stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability by HPLC
This protocol outlines a method to assess the chemical stability of an this compound stock solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO
-
HPLC system with a suitable C18 column and UV detector
-
Autosampler vials
Procedure:
-
Timepoint Zero (T=0) Sample Preparation:
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a dilution of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using HPLC-grade DMSO.
-
Transfer the diluted sample to an autosampler vial.
-
-
Incubation:
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Subsequent Timepoints:
-
At each desired timepoint (e.g., 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition.
-
Prepare a dilution of each aliquot to the same concentration as the T=0 sample.
-
Transfer the diluted samples to autosampler vials.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent timepoints) using a validated HPLC method. The method should be capable of separating the parent this compound peak from any potential degradation products.
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.
-
A solution is generally considered stable if the concentration of the active ingredient remains within 90-110% of the initial concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
This protocol is designed to determine the stability of this compound stock solutions when subjected to multiple freeze-thaw cycles.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Divide the stock solution into several small aliquots in separate vials.
-
-
Freeze-Thaw Cycles:
-
Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles).
-
A single cycle consists of freezing the sample at -20°C or -80°C for at least 24 hours, followed by thawing at room temperature until completely liquid.
-
-
Sample Analysis:
-
After the designated number of cycles, prepare a dilution of each sample (and a control sample that did not undergo any freeze-thaw cycles) for HPLC analysis.
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Compare the peak area of this compound in the freeze-thaw samples to that of the control sample. A significant decrease in the peak area indicates degradation due to freeze-thaw cycles.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid | N/A | 0 - 4°C | -20°C |
| Stock Solution | DMSO | 0 - 4°C | -20°C or -80°C |
Table 2: Example Data for this compound Stability Assessment by HPLC
| Timepoint | Storage Condition | % this compound Remaining (vs. T=0) |
| Week 0 | -20°C | 100% |
| Week 4 | -20°C | 99.5% |
| Week 8 | -20°C | 98.9% |
| Week 0 | 4°C | 100% |
| Week 4 | 4°C | 95.2% |
| Week 8 | 4°C | 90.8% |
| Week 0 | Room Temp | 100% |
| Week 4 | Room Temp | 85.1% |
| Week 8 | Room Temp | 72.3% |
Visualizations
References
Validation & Comparative
Validating Small-Molecule Binding to the p27Kip1 D2 Subdomain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the binding of small molecules to the D2 subdomain of p27Kip1, a key regulator of cell cycle progression. The intrinsically disordered nature of p27 presents unique challenges for drug discovery. Here, we focus on SJ572403 as a case study and outline experimental frameworks for its validation and comparison against other potential binders.
Introduction to p27Kip1 and the D2 Subdomain
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical negative regulator of the cell cycle. Its kinase inhibitory domain (KID) is responsible for binding to and inactivating Cyclin-CDK complexes, thereby halting cell cycle progression. The KID consists of two subdomains: D1, which binds to the cyclin subunit, and D2, which interacts with the CDK subunit. The D2 subdomain is a particularly attractive target for therapeutic intervention as its inhibition could lead to the reactivation of CDKs and subsequent cell cycle entry.
This compound: A Small-Molecule Binder of the p27Kip1 D2 Subdomain
This compound is a small molecule that has been identified to bind to the D2 subdomain of p27. This interaction is thought to disrupt the association of p27 with CDK2, thereby restoring its kinase activity.
Quantitative Binding Affinity Data
The binding affinity of a small molecule to its target is a critical parameter in drug development. The dissociation constant (Kd) is a common metric used to quantify this interaction, with lower Kd values indicating a stronger binding affinity.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | p27Kip1 D2 Subdomain | NMR-based screening | Weak (specific value not publicly available) | [1][2] |
| Alternative Compound X | p27Kip1 D2 Subdomain | - | Data not publicly available | - |
| Alternative Compound Y | p27Kip1 D2 Subdomain | - | Data not publicly available | - |
Note: Publicly available quantitative binding data for small molecules that specifically target the p27Kip1 D2 subdomain is limited. The development of such compounds is an active area of research.
Signaling Pathway of p27Kip1-Mediated Cell Cycle Inhibition
The following diagram illustrates the canonical signaling pathway involving p27Kip1, Cyclin E/CDK2, and the role of a potential inhibitor like this compound.
Caption: p27Kip1 signaling and the effect of an inhibitor.
Experimental Protocols for Validating Binding
Accurate and reproducible experimental validation is paramount in drug discovery. The following are detailed protocols for three common biophysical techniques used to characterize the binding of small molecules to proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., p27Kip1 D2 subdomain) immobilized on a sensor surface in real-time.
Experimental Workflow:
References
A Comparative Guide to p27Kip1 Inhibitors: Evaluating SJ572403 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of cell cycle progression, acting as a tumor suppressor by controlling the transition from G1 to S phase. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of SJ572403 and other known p27Kip1 inhibitors, focusing on their mechanisms of action and available efficacy data.
Introduction to p27Kip1 and Its Inhibition
p27Kip1 exerts its cell cycle inhibitory function primarily by binding to and inactivating cyclin D-CDK4/6 and cyclin E-CDK2 complexes. The loss of p27Kip1 function in cancer can occur through various mechanisms, including increased proteasomal degradation, transcriptional repression, or cytoplasmic mislocalization. Consequently, small molecules that can restore or mimic p27Kip1's inhibitory activity are of significant interest in oncology drug discovery. These inhibitors can be broadly categorized based on their mechanism of action, such as those that prevent p27Kip1 degradation or those that directly modulate its interaction with CDKs.
Comparative Efficacy of p27Kip1 Inhibitors
| Compound | Mechanism of Action | Reported Efficacy Metric | Cell Line/System | Reference |
| This compound | Binds to the D2 subdomain of p27-KID, displacing it from Cdk2/cyclin A. | Kd: 2.2 mM | In vitro binding assay | [Vendor Data] |
| Linichlorin A | Inhibits the interaction between Skp2-Cks1 and p27Kip1, preventing p27Kip1 ubiquitination. | Not specified in direct comparison | HeLa, tsFT210, NIH3T3 cells | [1] |
| Gentian Violet | Inhibits the interaction between Skp2-Cks1 and p27Kip1, preventing p27Kip1 ubiquitination. | Not specified in direct comparison | HeLa, tsFT210, NIH3T3 cells | [1] |
Note: The absence of standardized IC50 or Ki values from a single comparative study precludes a definitive ranking of these inhibitors. The provided Kd for this compound reflects its binding affinity to a specific domain of p27Kip1 and is not a direct measure of functional inhibition of CDK complexes in a cellular context.
Detailed Compound Profiles
This compound
This compound is a small molecule identified as a p27Kip1 inhibitor. Its primary mechanism involves binding to the D2 subdomain of the kinase inhibitory domain (KID) of p27Kip1. This interaction is reported to displace the D2 domain from the Cdk2/cyclin A complex, which can lead to a partial restoration of Cdk2 kinase activity. This mode of action suggests that this compound functions by modulating the inhibitory stoichiometry of p27Kip1 on CDK complexes.
Linichlorin A and Gentian Violet
Linichlorin A and Gentian Violet were identified through a high-throughput screen as inhibitors of p27Kip1 ubiquitination[1]. They act by disrupting the interaction between p27Kip1 and the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, specifically the Skp2 F-box protein which is responsible for recognizing and targeting p27Kip1 for degradation. By preventing this interaction, these compounds lead to an accumulation of p27Kip1, thereby enhancing its cell cycle inhibitory effects. Studies have shown that both compounds can inhibit the degradation of p27Kip1 in HeLa cells and exhibit antiproliferative activity[1].
Experimental Protocols
To facilitate the independent evaluation and comparison of p27Kip1 inhibitors, a generalized protocol for an in vitro CDK2 kinase inhibition assay is provided below. This assay can be adapted to quantify the inhibitory potential of compounds like this compound that act by modulating the p27Kip1-CDK interaction.
In Vitro CDK2 Kinase Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the kinase activity of the Cyclin E/CDK2 complex in the presence of p27Kip1.
Materials:
-
Recombinant human Cyclin E/CDK2 complex
-
Recombinant human full-length p27Kip1
-
Histone H1 (as substrate)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
DTT
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Pre-incubation of CDK2 and p27Kip1: In a microcentrifuge tube, incubate a fixed concentration of Cyclin E/CDK2 with a concentration of p27Kip1 known to cause significant inhibition (e.g., IC50 concentration).
-
Addition of Test Compound: Add varying concentrations of the test compound or vehicle control to the Cyclin E/CDK2/p27Kip1 mixture. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the substrate (Histone H1) and [γ-32P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated Histone H1 by autoradiography or phosphorimaging.
-
Quantification: Quantify the band intensities to determine the extent of kinase inhibition at each compound concentration.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Visualizations
To better understand the context in which these inhibitors function, the following diagrams illustrate the p27Kip1 signaling pathway and a conceptual workflow for inhibitor screening.
Caption: The p27Kip1 signaling pathway, highlighting its regulation and downstream effects on the cell cycle.
Caption: A generalized workflow for the screening and validation of novel p27Kip1 inhibitors.
Caption: Logical relationship of different p27Kip1 inhibitors' mechanisms of action.
Conclusion
This compound represents a potential modulator of p27Kip1 function through its direct binding to the p27-KID. In contrast, compounds like linichlorin A and gentian violet act upstream by preventing p27Kip1 degradation. While all three compounds ultimately aim to enhance the cell cycle inhibitory function of p27Kip1, the lack of direct comparative studies makes it impossible to definitively state which is more efficacious. Further research, employing standardized and parallel experimental conditions, is necessary to elucidate the relative potencies and therapeutic potential of these and other emerging p27Kip1 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses.
References
A Comparative Analysis of SJ572403 and SKP2 Inhibitors in the Modulation of p27 Function
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Opposing Strategies Targeting the p27 Pathway.
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, primarily by halting the transition from G1 to S phase.[1] Its levels and activity are tightly controlled, and their dysregulation is a common feature in many cancers. Consequently, the p27 pathway has become an attractive target for therapeutic intervention. This guide provides a comparative analysis of two distinct pharmacological agents that modulate p27 function through opposing mechanisms: SJ572403, a putative p27 inhibitor, and the class of S-phase kinase-associated protein 2 (SKP2) inhibitors, which act to stabilize p27.
This comparison will delve into their mechanisms of action, present available quantitative data, detail relevant experimental protocols, and provide a critical evaluation of their potential therapeutic applications. The information presented is intended to be an objective resource for researchers in the fields of cell cycle biology and oncology drug development.
At a Glance: this compound vs. SKP2 Inhibitors
| Feature | This compound | SKP2 Inhibitors |
| Primary Target | p27Kip1 | SCFSKP2 E3 Ubiquitin Ligase |
| Mechanism of Action | p27 Inhibitor | p27 Stabilizer |
| Effect on p27 Protein Levels | No direct effect on stability; displaces p27 from its targets. | Increase p27 protein levels by preventing its degradation.[2] |
| Effect on Cdk2 Activity | Restores Cdk2 activity.[3] | Indirectly inhibits Cdk2 activity via p27 accumulation. |
| Therapeutic Rationale | Potentially to promote cell cycle progression (context-dependent). | Induce cell cycle arrest and apoptosis in cancer cells.[2] |
| Development Stage | Preclinical research tool. | Preclinical and clinical development for various cancers. |
Mechanism of Action: Two Sides of the Same Coin
The functional regulation of p27 is a key determinant of cell cycle progression. While both this compound and SKP2 inhibitors interact with the p27 pathway, they do so with contrary effects.
SKP2 Inhibitors: Stabilizing the Guardian of G1
SKP2 is the F-box protein component of the SCFSKP2 E3 ubiquitin ligase complex, which is responsible for targeting p27 for ubiquitination and subsequent degradation by the proteasome.[4] This degradation is a prerequisite for cells to transition from the G1 to the S phase of the cell cycle.[4] In many cancers, SKP2 is overexpressed, leading to diminished p27 levels and uncontrolled cell proliferation.[5]
SKP2 inhibitors function by disrupting the SCFSKP2-p27 axis. This can be achieved through various mechanisms, including:
-
Blocking the p27 binding site on SKP2.
-
Preventing the interaction between SKP2 and other components of the SCF complex, such as Skp1. [4]
By inhibiting SKP2-mediated ubiquitination, these compounds lead to the accumulation of p27, which in turn inhibits cyclin E-Cdk2 activity, resulting in G1 cell cycle arrest and, in many cases, apoptosis.[2]
This compound: An Inhibitor of the Inhibitor
In stark contrast to SKP2 inhibitors, this compound is described as a direct inhibitor of p27.[3] Its proposed mechanism involves binding to the D2 subdomain of the p27 kinase inhibitory domain (KID).[3] This interaction is reported to displace p27 from its binding pocket on Cdk2/cyclin A, thereby partially restoring the kinase activity of the Cdk2/cyclin A complex.[3]
The therapeutic rationale for a p27 inhibitor is less straightforward than for a p27 stabilizer in the context of cancer. However, in certain biological contexts, promoting Cdk2 activity might be desirable. It is important to note that the available data on this compound is limited, and its biological effects have not been extensively characterized in cellular or in vivo models. The reported dissociation constant (Kd) of 2.2 mM suggests a very weak interaction with its target.[3]
Quantitative Data Comparison
The available quantitative data for this compound is sparse, precluding a direct performance comparison with the more extensively studied SKP2 inhibitors.
This compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 2.2 mM | [3] |
Note: A millimolar (mM) Kd value indicates a very weak binding affinity.
SKP2 Inhibitors
A number of small molecule SKP2 inhibitors have been developed and characterized. The following table summarizes some of the publicly available data on their in vitro efficacy. It is important to note that IC50 values can vary significantly depending on the cell line and assay conditions.
| Compound | Alternative Name | Mechanism | Cell Line | IC50 (µM) for Cell Growth Inhibition | Reference |
| SZL-P1-41 | Compound #25 | Prevents Skp2-Skp1 interaction | PC3 (Prostate) | 5.61 | [4] |
| LNCaP (Prostate) | 1.22 | [4] | |||
| C1 | SKPin C1 | Targets Skp2-Cks1-p27 interaction | T47D (Breast) | ~5 | [1] |
| 501 Mel (Melanoma) | ~10 | [1] | |||
| C2 | Targets Skp2-Cks1-p27 interaction | LNCaP (Prostate) | ~10 | [2] | |
| Compound A | CpdA | Disrupts Skp1-Skp2 binding | RPMI 8226 (Multiple Myeloma) | ~20 | [4] |
| Linichlorin A | Blocks Skp1-Skp2-Cks1 binding to p-p27 | tsFT210 (Mouse) | 1.6 | [1] | |
| Gentian Violet | Blocks Skp1-Skp2-Cks1 binding to p-p27 | tsFT210 (Mouse) | 0.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SKP2 inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of the SCFSKP2 complex and the inhibitory effect of a compound.
Objective: To determine if a compound inhibits the ubiquitination of p27 by the SCFSKP2 complex in vitro.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant human SCFSKP2 complex components (Skp1, Cul1, Rbx1, Skp2)
-
Recombinant human Cks1
-
Recombinant human p27 (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 or anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, SCFSKP2 components, Cks1, p27, and ubiquitin in the ubiquitination reaction buffer.
-
Add varying concentrations of the test inhibitor or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-p27 or anti-ubiquitin antibody to detect the ladder of higher molecular weight bands corresponding to ubiquitinated p27.
-
Quantify the intensity of the ubiquitinated p27 bands to determine the percentage of inhibition and calculate the IC50 value.[5]
Western Blotting for Cellular p27 Levels
Objective: To measure the accumulation of endogenous p27 in cells treated with a SKP2 inhibitor.
Materials:
-
Cultured cells
-
SKP2 inhibitor or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-p27, anti-SKP2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the SKP2 inhibitor or vehicle for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control to determine the fold-change in p27 and SKP2 levels.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a SKP2 inhibitor on cell cycle distribution.
Materials:
-
Cultured cells
-
SKP2 inhibitor or vehicle control
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the SKP2 inhibitor or vehicle as for the Western blot analysis.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
The comparison between this compound and SKP2 inhibitors highlights two fundamentally different strategies for modulating the p27 cell cycle regulatory pathway. SKP2 inhibitors have a clear and well-supported rationale for cancer therapy: by preventing the degradation of the tumor suppressor p27, they aim to halt the proliferation of cancer cells.[2] This approach is backed by a growing body of preclinical data and a variety of chemical scaffolds with demonstrated activity.
Conversely, the role of a p27 inhibitor like this compound is less defined in the context of disease treatment. The currently available information suggests it acts as a tool compound for basic research, potentially for studying the consequences of p27 displacement from its kinase targets. The very weak binding affinity reported for this compound raises questions about its potency and specificity in a cellular context.
For researchers and drug developers, the path forward with SKP2 inhibitors involves optimizing potency, selectivity, and pharmacokinetic properties to translate preclinical success into clinical efficacy. For this compound, a significant amount of further research is required to validate its mechanism of action and to identify any potential therapeutic applications. This guide serves as a foundational resource for understanding these opposing approaches to targeting a critical node in cell cycle control.
References
Assessing the Specificity of SJ572403: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of SJ572403's specificity against Cyclin-Dependent Kinases (CDKs), contextualized with alternative direct CDK inhibitors. This guide delves into the available experimental data, outlines relevant experimental protocols, and visualizes key pathways and workflows to inform targeted research and development.
This compound operates through a distinct mechanism compared to traditional ATP-competitive CDK inhibitors. It functions as an inhibitor of p27Kip1, a crucial cell cycle inhibitor protein.[1] Specifically, this compound exhibits a high degree of specificity for particular regions within the D2 subdomain of p27-KID, with a dissociation constant (Kd) of 2.2 mM.[1][2] Its mode of action involves displacing p27-D2 from the CDK2/cyclin A complex, which leads to a partial restoration of CDK2 kinase activity.[1] This indirect modulation of CDK2 activity sets it apart from small molecules that directly target the ATP-binding pocket of CDKs.
Comparison with Direct CDK Inhibitors
To understand the specificity landscape, it is essential to compare this compound's mechanism with that of direct CDK inhibitors. While this compound's specificity is defined by its interaction with p27Kip1, the specificity of direct CDK inhibitors is determined by their affinity for the ATP-binding sites of various CDK isoforms. These inhibitors often exhibit a range of activities against different CDKs, which can lead to both therapeutic effects and off-target toxicities.
The following table summarizes the inhibitory activity of several well-characterized direct CDK inhibitors against a panel of CDKs. This data provides a benchmark for understanding the selectivity profiles that are achievable with direct inhibition.
| Inhibitor | Primary Target(s) | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK6 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) |
| Palbociclib | CDK4, CDK6 | >10,000 | >10,000 | 11 | - | 15 | - | - |
| Ribociclib | CDK4, CDK6 | - | - | 10 | - | 39 | - | - |
| Abemaciclib | CDK4, CDK6 | - | - | 2 | - | 10 | - | - |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1 | 1 | - | 1 | - | - | 4 |
| Flavopiridol | Pan-CDK | 30 | 170 | 100 | - | 120 | - | 3 |
| Roscovitine | CDK1, CDK2, CDK5 | 65 | 70 | >100,000 | 160 | >100,000 | - | - |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from various public sources and is intended for comparative purposes.
Experimental Protocols for Assessing Kinase Inhibitor Specificity
The determination of a kinase inhibitor's specificity is a critical step in its development. Several key experimental methodologies are employed for this purpose.
In Vitro Kinase Panel Screening
This is a high-throughput method to assess the activity of a compound against a large number of purified kinases.
Experimental Protocol:
-
Compound Preparation: The test compound (e.g., this compound or a direct CDK inhibitor) is serially diluted to a range of concentrations.
-
Kinase Reaction Setup: Individual kinase reactions are set up in a multi-well plate format. Each well contains a specific purified CDK/cyclin complex, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: The test compound dilutions are added to the kinase reactions and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection of Kinase Activity: The amount of substrate phosphorylation is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radiometric assays, such as those using fluorescence or luminescence, the signal is read on a plate reader.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction (without inhibitor). IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are then determined by fitting the data to a dose-response curve.
Kinome Scanning (e.g., KINOMEscan™)
This technology provides a quantitative measure of the binding interactions between a test compound and a large panel of kinases.
Experimental Protocol:
-
Immobilization of Kinases: A proprietary DNA-tagged kinase library is utilized where each kinase is expressed as a fusion with a unique DNA tag. These kinases are immobilized on a solid support.
-
Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of an ATP-competitive ligand (probe). The test compound competes with the probe for binding to the kinases.
-
Quantification: After incubation and washing steps, the amount of kinase that remains bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower signal indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound action on the CDK2/p27Kip1 pathway.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
References
Validating SJ572403 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of SJ572403, a known inhibitor of p27Kip1, in a live-cell context. Understanding and confirming that a compound interacts with its intended target within a physiological environment is a critical step in drug discovery and development. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols and visualizations to aid in the design and execution of target validation studies for this compound and similar molecules.
Introduction to this compound and its Target, p27Kip1
This compound is a small molecule inhibitor that targets the cyclin-dependent kinase inhibitor p27Kip1 (also known as CDKN1B). p27Kip1 is an intrinsically disordered protein that plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-dependent kinase 2 (Cdk2)/cyclin A and Cdk2/cyclin E complexes. This inhibition prevents the cell from transitioning from the G1 to the S phase of the cell cycle.
This compound has been identified to bind with high specificity to the D2 subdomain of the kinase-inhibitory domain (KID) of p27Kip1, with a dissociation constant (Kd) of 2.2 mM.[1] By binding to this region, this compound displaces p27Kip1 from the Cdk2/cyclin A complex, leading to a partial restoration of Cdk2 kinase activity.[1] Validating this target engagement in living cells is essential to confirm the mechanism of action and to assess the compound's cellular potency and specificity.
The p27Kip1/Cdk2 Signaling Pathway
The canonical function of p27Kip1 is to act as a negative regulator of the cell cycle. In the nucleus, p27Kip1 binds to the Cdk2/cyclin E or Cdk2/cyclin A complexes, thereby inhibiting their kinase activity. This prevents the phosphorylation of key substrates required for DNA replication and progression into the S phase. The activity and localization of p27Kip1 are tightly regulated by post-translational modifications, including phosphorylation, which can lead to its ubiquitination and subsequent proteasomal degradation, thus allowing cell cycle progression.
References
A Comparative Analysis of SJ572403 and Palbociclib on the Cell Cycle
For Immediate Publication
[City, State] – [Date] – In the landscape of cell cycle research and oncology drug development, the precise modulation of cell cycle progression is a key therapeutic strategy. This guide provides a detailed comparative analysis of two distinct cell cycle modulators: SJ572403, a p27Kip1 inhibitor, and palbociclib (B1678290), a well-established CDK4/6 inhibitor. This report outlines their mechanisms of action, presents quantitative data on their effects on cell cycle distribution, and provides detailed experimental protocols for the cited studies.
Mechanism of Action: Two Distinct Approaches to Cell Cycle Control
Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By blocking the activity of the CDK4/6-cyclin D complex, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[1] The result is a G1 cell cycle arrest.
In contrast, this compound acts on a key negative regulator of the cell cycle, p27Kip1. This compound is a p27Kip1 inhibitor that has been shown to displace p27 from the Cdk2/cyclin A complex, which leads to a partial restoration of Cdk2 kinase activity. The cyclin-dependent kinase inhibitor p27Kip1 regulates cell cycle progression at the G1/S transition by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes. By inhibiting p27Kip1, this compound is expected to promote entry into the S phase.
Quantitative Analysis of Cell Cycle Effects
The following table summarizes the quantitative effects of this compound and palbociclib on the cell cycle distribution of cancer cell lines, as determined by flow cytometry.
| Compound | Cell Line | Concentration | Duration | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| This compound | HepG2-CYP2C8 | 2 µM | Not Specified | 55.3 (vs. 65.2 in control) | Not Specified | Not Specified | [3] |
| Palbociclib | CS-1 (Chondrosarcoma) | 1 µM | 24 hours | 71.3 (vs. 52.4 in control) | 18.5 (vs. 33.2 in control) | 10.2 (vs. 14.4 in control) | [4] |
| Palbociclib | SW1353 (Chondrosarcoma) | 1 µM | 24 hours | 68.7 (vs. 49.8 in control) | 21.3 (vs. 38.5 in control) | 10.0 (vs. 11.7 in control) | [4] |
Note: The data for this compound is inferred from the reported increase in G1 phase in the control group (HepG2-CYP2C8) compared to the group where the effect of CYP2C8 was reversed by this compound. The study did not provide percentages for S and G2/M phases.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (as per Zhou et al., 2021 for this compound)
Hepatocellular carcinoma cells (HepG2-CYP2C8) were seeded and cultured. Following treatment with this compound (2µM), the cells were harvested and fixed. The fixed cells were then stained with a solution containing propidium (B1200493) iodide (PI). The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the intensity of the PI fluorescence.[3]
Cell Cycle Analysis by Flow Cytometry (as per Chen et al., 2020 for Palbociclib)
Human chondrosarcoma cell lines (CS-1 and SW1353) were cultured to a suitable confluence. The cells were then treated with palbociclib (1 µM) for 24 hours. Post-treatment, the cells were harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at 4°C. The fixed cells were then washed with PBS and incubated with RNase A and the fluorescent DNA stain propidium iodide (PI). The cell cycle distribution was analyzed by flow cytometry, quantifying the percentage of cells in the G0/G1, S, and G2/M phases.[4]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and palbociclib are illustrated in the following diagrams.
Caption: Palbociclib's mechanism of action on the CDK4/6-Rb pathway.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. CYP2C8 Suppress Proliferation, Migration, Invasion and Sorafenib Resistance of Hepatocellular Carcinoma via PI3K/Akt/p27kip1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biophysical Methods for Confirming the SJ572403-p27Kip1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biophysical methods to confirm and characterize the interaction between the small molecule SJ572403 and the intrinsically disordered protein p27Kip1. The selection of an appropriate biophysical technique is critical for validating therapeutic targets and advancing drug discovery programs. This document presents a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) for studying this specific molecular interaction.
Executive Summary
The interaction between this compound and p27Kip1 has been primarily characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, which confirmed a direct binding with a dissociation constant (Kd) in the millimolar range. While NMR provides high-resolution structural information, other biophysical techniques offer complementary data on the thermodynamics and kinetics of the interaction, which are crucial for a comprehensive understanding of the binding mechanism. This guide compares these methods, detailing their principles, experimental protocols, and the nature of the data they provide, to assist researchers in selecting the most suitable approach for their specific research goals.
Data Presentation: Comparison of Biophysical Methods
| Method | Principle | Key Parameters Measured | Known this compound-p27Kip1 Data | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon ligand binding. | Dissociation constant (Kd), Binding site mapping | Kd = 2.2 mM | Provides atomic-level structural details of the binding interface. Suitable for weak interactions. | Requires larger amounts of isotopically labeled protein. Lower throughput. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | No specific data found for this compound. However, ITC has been used to characterize the interaction of p27Kip1 with other binding partners like Cdk2/cyclin A. | Provides a complete thermodynamic profile of the interaction in a single experiment. Label-free. | Consumes relatively large amounts of sample. May not be suitable for very weak or very strong interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate. | Association rate constant (kon), Dissociation rate constant (koff), Dissociation constant (Kd) | No specific data found. | Real-time kinetic analysis. High sensitivity. Requires smaller sample quantities than ITC. | Requires immobilization of one binding partner, which may affect its activity. Non-specific binding can be an issue. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Dissociation constant (Kd), Inhibition constant (Ki) or IC50 in competition assays | No specific data found. | High-throughput capability. Homogeneous assay format. Requires small sample volumes. | Requires a fluorescent label, which may perturb the interaction. Potential for interference from fluorescent compounds. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shift Perturbation
Objective: To identify the binding site of this compound on p27Kip1 and determine the dissociation constant (Kd).
Protocol:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled p27Kip1 protein.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6) and then dilute it into the NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Prepare a series of NMR samples containing a constant concentration of ¹⁵N-p27Kip1 (e.g., 100 µM) and increasing concentrations of this compound.
-
-
Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Process the spectra and overlay them to observe chemical shift perturbations (CSPs) of the backbone amide resonances of p27Kip1 upon titration with this compound.
-
Calculate the weighted average chemical shift difference for each residue at each titration point.
-
Fit the titration curves (CSP vs. ligand concentration) to a suitable binding model to determine the dissociation constant (Kd).[1]
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) of the this compound-p27Kip1 interaction.[2][3][4][5]
Protocol:
-
Sample Preparation:
-
Dialyze purified p27Kip1 and this compound extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the small molecule.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Fill the ITC sample cell with p27Kip1 solution (e.g., 20-50 µM).
-
Load the injection syringe with this compound solution (e.g., 10-20 times the protein concentration).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Perform a control experiment by injecting this compound into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses from the titration.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to obtain the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
The change in entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the this compound-p27Kip1 interaction.[6][7][8][9]
Protocol:
-
Sensor Chip Preparation:
-
Immobilize purified p27Kip1 onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject p27Kip1 to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP).
-
Inject the this compound solutions over the p27Kip1-immobilized surface and a reference flow cell (without protein) at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active sensorgram to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
-
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound for the p27Kip1 interaction with a known fluorescently labeled ligand.[10][11][12][13][14][15]
Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled version of a known p27Kip1 binding partner (a fluorescent probe).
-
Determine the optimal concentrations of p27Kip1 and the fluorescent probe that give a stable and significant polarization signal.
-
-
Competition Assay:
-
Prepare a series of dilutions of the unlabeled competitor, this compound.
-
In a microplate, add a fixed concentration of p27Kip1 and the fluorescent probe to each well.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate to reach binding equilibrium.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualization of Experimental Workflows
References
- 1. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. rsc.org [rsc.org]
- 14. blog.affinimeter.com [blog.affinimeter.com]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of SJ572403: A Comparative Guide to p27Kip1-Mediated CDK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of SJ572403's dose-response characteristics in the context of cyclin-dependent kinase (CDK) inhibition, offering a comparative perspective against established CDK inhibitors.
This guide provides a comprehensive overview of the dose-response analysis for this compound, a small molecule inhibitor targeting the intrinsically disordered protein p27Kip1. By disrupting the p27-CDK2/cyclin A complex, this compound represents an indirect approach to modulating CDK2 activity. This mechanism is contrasted with direct ATP-competitive CDK inhibitors, offering a comparative framework for researchers in oncology and cell cycle regulation. This document outlines the available binding data for this compound, compares it with the inhibitory concentrations of alternative compounds, details a relevant experimental protocol for dose-response analysis, and visualizes the underlying signaling pathway and experimental workflow.
Performance Comparison: this compound vs. Direct CDK Inhibitors
While a specific IC50 value from a cellular dose-response curve for this compound is not publicly available, its inhibitory mechanism is characterized by its binding affinity (Kd) to the D2 subdomain of p27-KID. This interaction prevents p27 from inhibiting CDK2/cyclin A, thereby partially restoring kinase activity.[1] In contrast, alternative compounds directly inhibit CDK enzymes. The following table summarizes the available quantitative data for comparison.
| Compound | Target(s) | Mechanism of Action | Reported Potency |
| This compound | p27Kip1 | Prevents p27 from inhibiting CDK2/cyclin A by binding to p27.[1] | Kd: 2.2 mM (for binding to p27-KID)[1] |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK9 | ATP-competitive inhibitor of multiple CDKs.[2][3] | IC50: 20-100 nM (for various CDKs)[2] |
| Palbociclib (Ibrance) | CDK4, CDK6 | Highly specific ATP-competitive inhibitor of CDK4 and CDK6. | IC50: 11 nM (CDK4), 16 nM (CDK6) |
| Ribociclib (Kisqali) | CDK4, CDK6 | Selective ATP-competitive inhibitor of CDK4 and CDK6.[4] | IC50: 10 nM (CDK4), 39 nM (CDK6) [4] |
Experimental Protocols: CDK2/Cyclin A Kinase Assay for Dose-Response Analysis
To determine the dose-response curve and IC50 value for an inhibitor of the CDK2/cyclin A complex, a robust in vitro kinase assay is essential. The following protocol outlines a common method using a luminescence-based readout to measure ATP consumption, which is inversely proportional to kinase activity.
Objective: To measure the concentration-dependent inhibition of CDK2/cyclin A by a test compound and determine its IC50 value.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme complex
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a specific peptide or Histone H1)
-
ATP solution
-
Test compound (e.g., this compound) and control inhibitors (e.g., Flavopiridol) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range for screening might be from 10 mM down to 10 nM.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (as a vehicle control).
-
Add 2 µL of the CDK2/Cyclin A2 enzyme diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for CDK2/cyclin A to ensure sensitive detection of inhibition.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period, typically 30-60 minutes, to allow the kinase reaction to proceed.
-
Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Normalize the data by setting the activity in the presence of a potent inhibitor (or no enzyme) as 0% and the activity in the DMSO control as 100%.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for dose-response curve analysis and the signaling pathway involving p27 and CDK2.
References
Comparative In Vivo Analysis of SJ572403 Analogs: A Framework for Efficacy and Toxicity Assessment
A comprehensive review of publicly available scientific literature and databases reveals no specific in vivo efficacy and toxicity data for analogs of the p27Kip1 inhibitor, SJ572403. Therefore, this guide presents a hypothetical framework for the comparative analysis of such analogs, designed to meet the needs of researchers, scientists, and drug development professionals. This document outlines the essential experimental data, protocols, and visualizations that would be critical for such a study.
Introduction to the Comparative Analysis of this compound Analogs
This compound has been identified as an inhibitor of p27Kip1, a critical regulator of cell cycle progression.[1] The development of analogs of a lead compound like this compound is a standard drug discovery process aimed at improving potency, selectivity, pharmacokinetic properties, and safety profiles. A rigorous head-to-head in vivo comparison of these analogs is essential to identify the most promising candidate for further preclinical and clinical development. This guide provides a template for presenting such a comparative analysis, focusing on in vivo efficacy and toxicity.
Hypothetical In Vivo Efficacy Comparison
The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of the this compound analogs in a relevant cancer model. The choice of model is critical and should be based on the proposed therapeutic indication. For a p27Kip1 inhibitor, a tumor model with a known dependency on cell cycle dysregulation would be appropriate.
Table 1: Hypothetical In Vivo Efficacy of this compound Analogs in a Human Breast Cancer Xenograft Model (MCF-7)
| Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle | 10 mL/kg, p.o., QD | 0 | - |
| This compound | 50 mg/kg, p.o., QD | 45 | <0.05 |
| Analog A | 50 mg/kg, p.o., QD | 65 | <0.01 |
| Analog B | 50 mg/kg, p.o., QD | 30 | >0.05 |
| Analog C | 25 mg/kg, p.o., QD | 55 | <0.05 |
TGI is calculated at the end of the study (e.g., Day 21). p.o. = oral administration, QD = once daily.
Hypothetical In Vivo Toxicity Comparison
A thorough assessment of the toxicity profile of each analog is crucial for determining its therapeutic index. Key parameters include effects on body weight, clinical observations, and hematological and clinical chemistry markers. Gross necropsy and histopathological analysis of major organs would provide a more in-depth understanding of any potential organ-specific toxicities.
Table 2: Hypothetical Toxicity Profile of this compound Analogs in Mice
| Compound | Dose (mg/kg) | Maximum Body Weight Loss (%) | Key Clinical Signs | Hematological Effects |
| Vehicle | - | <2 | None | Within normal limits |
| This compound | 50 | 8 | Mild lethargy | Slight decrease in neutrophils |
| Analog A | 50 | 5 | None | Within normal limits |
| Analog B | 50 | 15 | Piloerection, hunched posture | Moderate neutropenia |
| Analog C | 25 | 3 | None | Within normal limits |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the integrity of the research.
In Vivo Efficacy Study Protocol
-
Cell Line and Animal Model: Human breast cancer cells (MCF-7) are cultured under standard conditions. Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^7 MCF-7 cells in 100 µL of Matrigel are subcutaneously implanted into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 100-150 mm³. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Mice are randomized into treatment groups (n=8-10 per group). Compounds are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include measurement of target engagement biomarkers in tumor tissue.
-
Statistical Analysis: Tumor growth data are analyzed using an appropriate statistical test, such as a one-way ANOVA with Dunnett's post-hoc test for comparison to the vehicle group.
In Vivo Toxicity Study Protocol
-
Animal Model: Healthy, non-tumor-bearing mice of the same strain and sex as the efficacy study are used.
-
Dosing: Animals are dosed daily for a predetermined period (e.g., 14 or 28 days) at doses equivalent to and exceeding the efficacious dose.
-
Clinical Observations: Mice are observed daily for any clinical signs of toxicity, and body weights are recorded twice weekly.
-
Hematology and Clinical Chemistry: At the end of the study, blood is collected for a complete blood count and analysis of key liver and kidney function markers.
-
Necropsy and Histopathology: A full gross necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving p27Kip1, the target of this compound.
Caption: Simplified p27Kip1 signaling pathway in cell cycle regulation.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the in vivo evaluation of drug candidates like this compound and its analogs.
Caption: Experimental workflow for in vivo evaluation of this compound analogs.
References
Unveiling the Therapeutic Potential of p27 Modulation: A Comparative Guide to SJ572403 and Alternative Strategies in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of cell cycle progression, and its deregulation is a hallmark of many cancers. Consequently, therapeutic strategies aimed at restoring p27 function are of significant interest. This guide provides a comparative analysis of SJ572403, a direct p27Kip1 inhibitor, and other emerging strategies for modulating p27 activity in various cancer models. While comprehensive, publicly available data on the cross-cancer activity of this compound is limited, this guide offers a framework for comparison based on distinct mechanisms of action and supporting preclinical data for alternative approaches.
Introduction to p27Kip1 and Its Therapeutic Targeting
p27Kip1 acts as a tumor suppressor by binding to and inhibiting the activity of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, thereby halting cell cycle progression at the G1/S checkpoint. In many cancers, p27 levels are reduced, or its function is otherwise compromised, leading to uncontrolled cell proliferation. Therapeutic intervention aims to either directly enhance p27's inhibitory function or prevent its degradation.
This guide explores three primary strategies for therapeutically targeting p27:
-
Direct Inhibition of p27-CDK Interaction: Small molecules that bind to p27 and modulate its interaction with CDK complexes. This compound falls into this category.
-
Inhibition of p27 Phosphorylation: Targeting kinases that phosphorylate p27, a key step in its degradation pathway.
-
Inhibition of p27 Degradation: Blocking the machinery responsible for p27 ubiquitination and subsequent proteasomal degradation, primarily by targeting the S-phase kinase-associated protein 2 (Skp2) E3 ubiquitin ligase.
Comparative Analysis of p27-Targeting Strategies
The following tables summarize the mechanisms of action and reported activities of different p27-targeting strategies. Due to the limited public data on this compound, its activity profile is not extensively detailed.
Table 1: Mechanism of Action of p27-Targeting Compounds
| Compound Class | Representative Compound(s) | Mechanism of Action | Target(s) |
| Direct p27Kip1 Inhibitor | This compound | Binds to the D2 subdomain of the p27 Kinase Inhibitory Domain (KID), potentially modulating its interaction with CDK2.[1] | p27Kip1 |
| p27 Phosphorylation Inhibitors | SMp27i (Concarlo Therapeutics) | Act as molecular stabilizers or "glues" for the p27-Cyclin D-CDK4/6 complex, blocking p27 phosphorylation at key residues (e.g., Y88).[2][3] This prevents its degradation and maintains its inhibitory activity against CDK2, CDK4, and CDK6.[2] | p27-CDK complexes |
| Inhibitors of p27 Degradation | C1, C2, Linichlorin A, Gentian Violet | Inhibit the interaction between Skp2 and p27, preventing the ubiquitination and subsequent proteasomal degradation of p27.[4][5][6] | Skp2-p27 interaction |
Table 2: Reported Anti-Cancer Activity
| Compound Class | Representative Compound(s) | Reported In Vitro/In Vivo Activity | Cancer Models |
| Direct p27Kip1 Inhibitor | This compound | Publicly available data on anti-cancer activity is limited. | Data not available |
| p27 Phosphorylation Inhibitors | SMp27i (Concarlo Therapeutics) | Inhibit cell proliferation in treatment-naïve and palbociclib-resistant breast cancer cells.[2][7] A therapeutic peptide targeting p27 phosphorylation reduced tumor growth in xenograft models.[2] | Breast Cancer |
| Inhibitors of p27 Degradation | C1, C2 | Induce p27 accumulation and cause G1 or G2/M phase cell cycle arrest in a Skp2-dependent manner.[4][5] | Metastatic Melanoma[4] |
| Linichlorin A, Gentian Violet | Inhibit p27 ubiquitination in vitro and p27 degradation in HeLa cells, exhibiting preferential antiproliferative activity against cancer cells.[6] | Cervical Cancer (HeLa), Mouse Fibrosarcoma (tsFT210) |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of therapeutic compounds. Below are representative protocols for key experiments used to characterize the activity of p27 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, SMp27i, or Skp2 inhibitors) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p27 and Cell Cycle Proteins
Objective: To assess the effect of a test compound on the protein levels of p27 and key cell cycle regulators.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p27, phospho-Rb, total Rb, CDK2, CDK4, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule inhibitors of p27(Kip1) ubiquitination by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of SJ572403: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for SJ572403 necessitates treating this compound as a chemical with unknown toxicity and handling it with stringent safety measures. The following procedures are based on established best practices for the disposal of research chemicals.
This compound is identified as a p27Kip1 inhibitor, a compound of interest in research targeting cell cycle regulation.[1][2][3] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
Given the lack of a specific SDS, all handling and disposal should be conducted under the assumption that this compound is hazardous. The following table summarizes key operational parameters based on available product information and general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | General Laboratory Safety |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. | General Laboratory Safety |
| Storage (Solid) | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep in a dry, dark place. | Product Information |
| Storage (in DMSO) | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | Product Information |
| Waste Classification | Hazardous Chemical Waste (Assumed) | General Laboratory Safety |
Experimental Protocols for Proper Disposal
The following step-by-step protocols outline the recommended procedures for the disposal of this compound in both solid and solution forms.
Disposal of Solid this compound
-
Preparation: Ensure all necessary PPE is worn. Conduct all manipulations within a chemical fume hood.
-
Containerization:
-
Place the original vial or container with the remaining solid this compound into a larger, sealable, and chemically resistant waste container.
-
If transferring the solid, use a dedicated spatula and avoid creating dust.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the outer container.
-
Clearly write the full chemical name ("this compound"), CAS number ("19970-45-7"), and the estimated quantity.
-
Include the date of disposal and the name of the generating laboratory or researcher.
-
-
Storage Pending Disposal:
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure, well-ventilated, and segregated from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal of this compound in DMSO Solution
Solutions of this compound in Dimethyl Sulfoxide (DMSO) require special attention, as DMSO can facilitate the absorption of other chemicals through the skin.
-
Preparation: Wear appropriate PPE, including double gloves (butyl rubber over nitrile is recommended for handling DMSO). All work should be performed in a chemical fume hood.
-
Waste Collection:
-
Collect all waste solutions containing this compound in a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag.
-
List all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their approximate concentrations or percentages.
-
Add the date and the generator's contact information.
-
-
Storage:
-
Securely cap the container and store it in a designated hazardous waste area.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
-
-
Disposal:
-
Arrange for collection by your institution's EHS department. Do not pour DMSO solutions down the drain.
-
Visual Guidance: Workflows and Pathways
To further clarify the procedural logic and the biological context of this compound, the following diagrams are provided.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
